molecular formula C9H13O4P B14716086 Dimethyl (2-methoxyphenyl)phosphonate CAS No. 15286-16-5

Dimethyl (2-methoxyphenyl)phosphonate

Cat. No.: B14716086
CAS No.: 15286-16-5
M. Wt: 216.17 g/mol
InChI Key: WWXKFQJWHMHAIR-UHFFFAOYSA-N
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Description

Dimethyl (2-methoxyphenyl)phosphonate is an organophosphorus compound with the molecular formula C9H13O4P . It belongs to the class of phosphonate esters, which are characterized by a carbon-phosphorus (C-P) bond, making them stable to hydrolysis and valuable non-hydrolyzable phosphate mimics in various research contexts . Phosphonates are extensively investigated as effective corrosion inhibitors for metals such as carbon steel in aqueous environments . They function by adsorbing onto the metallic surface, which reduces the area of the active metal surface exposed to the corrosive environment and increases the activation energy required for the corrosion reaction to proceed . Their stability, low toxicity, and high activity in water make them particularly attractive for materials science and industrial chemistry research . As a synthetic building block, dimethyl (2-methoxyphenyl)phosphonate serves as a precursor for further chemical transformations. The methoxyphenyl moiety can influence the compound's electronic properties and its subsequent reactivity in synthesis. Researchers utilize such phosphonates in the development of novel surfactants, metal-organic coatings, and other functional materials . This product is intended for laboratory research and development purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

15286-16-5

Molecular Formula

C9H13O4P

Molecular Weight

216.17 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-methoxybenzene

InChI

InChI=1S/C9H13O4P/c1-11-8-6-4-5-7-9(8)14(10,12-2)13-3/h4-7H,1-3H3

InChI Key

WWXKFQJWHMHAIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(=O)(OC)OC

Origin of Product

United States

Foundational & Exploratory

Solubility of Dimethyl (2-methoxyphenyl)phosphonate in THF and DCM

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Process Development Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers

Executive Summary

This guide details the solubility profile of Dimethyl (2-methoxyphenyl)phosphonate (DMPP) in Tetrahydrofuran (THF) and Dichloromethane (DCM). As a Senior Application Scientist, I provide not just binary solubility data, but the mechanistic rationale driving solvent selection for this reagent, particularly in the context of Horner-Wadsworth-Emmons (HWE) olefinations.

Key Takeaway: DMPP exhibits high solubility in both THF and DCM. However, the choice between them is dictated by the operational phase: DCM is superior for ambient transfers and extractions due to high solvation energy, while THF is the mandatory solvent for reaction chemistry due to its Lewis basicity and stability at cryogenic temperatures (-78 °C).

Chemical Profile & Physicochemical Basis[1][2][3][4]

To understand the solubility behavior, we must analyze the solute-solvent interactions at the molecular level.

PropertyData / Characteristic
Compound Dimethyl (2-methoxyphenyl)phosphonate
Functional Groups Phosphonate ester (

), Methoxy ether (

), Aromatic ring
Polarity Moderate to High (Polar Aprotic)
H-Bonding H-Bond Acceptor (Phosphoryl oxygen

is a strong acceptor)
Physical State Typically a viscous oil or low-melting solid at RT
Solubility Mechanism
  • In Dichloromethane (DCM): The polarizability of DCM interacts favorably with the aromatic system of DMPP via dispersion forces, while the dipole of DCM aligns with the strong dipole of the phosphonate (

    
    ) bond. This results in miscibility or very high solubility (>500 mg/mL) .
    
  • In Tetrahydrofuran (THF): THF acts as a Lewis base. It coordinates effectively with the electron-deficient phosphorous center and solvates the metal cations (Li+, Na+, K+) used during the deprotonation of DMPP. Solubility is high (>200 mg/mL) , making it ideal for concentrated process streams.

Solvent-Specific Analysis & Applications

A. Dichloromethane (DCM)

Role: Transfer Solvent, Extraction Medium, Chromatography Eluent.

  • Solubility Status: Excellent.

  • Operational Insight: Because DMPP is highly soluble in DCM, this solvent is the standard choice for aqueous workups. The high density of DCM allows for efficient phase separation from the aqueous layer containing phosphate byproducts.

  • Caution: Avoid DCM for the HWE reaction step itself if using strong bases like n-Butyllithium (n-BuLi), as DCM can react with organolithiums to form carbenes (explosive hazard).

B. Tetrahydrofuran (THF)

Role: Reaction Medium (Critical).[1]

  • Solubility Status: High.

  • Operational Insight: THF is the industry standard for HWE reactions involving DMPP.

    • Cryogenic Stability: DMPP solutions in THF remain homogeneous at -78 °C , preventing precipitation during the critical deprotonation step.

    • Cation Solvation: THF solvates the counterion (Li+ or Na+) of the base, breaking up aggregates and increasing the basicity/reactivity of the phosphonate carbanion.

Experimental Protocols

Protocol A: Rapid Visual Solubility Determination (RVSD)

Use this protocol to validate specific batch solubility before scaling up.

Objective: Determine if DMPP solubility exceeds the target concentration (e.g., 0.5 M).

  • Preparation: Weigh 1.15 g of Dimethyl (2-methoxyphenyl)phosphonate into a 20 mL scintillation vial.

  • Solvent Addition: Add 10.0 mL of dry THF (or DCM).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 115 mg/mL (Pass).

    • Turbid/Precipitate: Saturation point reached (Fail).

  • Cryo-Check (THF only): Submerge the vial in a dry ice/acetone bath (-78 °C) for 10 minutes. Check for "crashing out" (precipitation). Note: Phosphonates often oil out rather than crystallize.

Protocol B: HWE Reaction Setup (THF-Based)

This workflow demonstrates the practical application of DMPP solubility.

  • Dissolution: Dissolve 1.0 eq of Dimethyl (2-methoxyphenyl)phosphonate in anhydrous THF (0.2 M concentration) under Nitrogen.

  • Cooling: Cool the solution to 0 °C (for NaH) or -78 °C (for n-BuLi/LHMDS). The compound must remain dissolved here.

  • Deprotonation: Add base dropwise. The solution typically turns yellow/orange, indicating the formation of the phosphonate carbanion.

  • Addition: Add the aldehyde substrate (dissolved in minimal THF).

  • Warming: Allow to warm to RT. The formation of a gelatinous precipitate indicates the generation of the phosphate salt byproduct (water-soluble), confirming the reaction progress.

Visualization of Workflows

Figure 1: Solubility Validation Logic

This diagram outlines the decision matrix for qualifying the solvent system for DMPP.

SolubilityLogic Start Start: DMPP Batch Received SolventSelect Select Solvent Start->SolventSelect TestDCM Test in DCM (Ambient) SolventSelect->TestDCM For Workup TestTHF Test in THF (Ambient) SolventSelect->TestTHF For Synthesis CheckClear Is Solution Clear? TestDCM->CheckClear TestTHF->CheckClear CryoTest Cryo-Test (-78°C) CheckClear->CryoTest Yes (THF) PassDCM VALID for Extraction/Transfer CheckClear->PassDCM Yes (DCM) Fail Sonicate / Dilute CheckClear->Fail No (Turbid) PassTHF VALID for HWE Reaction CryoTest->PassTHF Remains Clear CryoTest->Fail Precipitates

Caption: Decision tree for validating DMPP solubility. Note the critical Cryo-Test for THF to ensure process stability.

Figure 2: Mechanistic Role of THF in HWE

This diagram illustrates why THF is the mandatory solvent for the reaction phase, highlighting the solvation of the metal cation.

HWE_Mechanism THF THF Solvent Molecules Complex Reactive Carbanion Complex [DMPP-Li]⁺...[THF]ₙ THF->Complex Solvates Cation (Li+/Na+) Prevents Aggregation Base Base (e.g., NaH, LiHMDS) Base->Complex Deprotonates DMPP DMPP (Reagent) DMPP->Complex Dissolves Reaction Efficient Deprotonation (Homogeneous) Complex->Reaction

Caption: THF acts as a Lewis base, solvating cations to stabilize the reactive carbanion intermediate.

Safety & Handling

  • Peroxide Formation (THF): Ensure THF is peroxide-free (test with KI strips) before dissolving phosphonates, as peroxides can initiate unwanted radical side reactions or pose explosion hazards upon concentration.

  • Volatility (DCM): DCM is highly volatile. When dissolving DMPP in DCM for concentration, use a rotary evaporator with a bath temperature < 35 °C to prevent "bumping" of the oil.

  • Hydrolysis: Dimethyl phosphonates can hydrolyze to phosphonic acids in the presence of moisture. Always use anhydrous THF and DCM stored over molecular sieves (3Å or 4Å) for stock solutions.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[2][3] Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews.

  • Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions.[2][4] Chemical Reviews.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for solvent effects in HWE reactions).
  • Reich, H. J. (2023). Solvent Effects in Organolithium Chemistry. University of Wisconsin-Madison Chemistry Data.

Sources

Stability of Dimethyl (2-methoxyphenyl)phosphonate under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Dimethyl (2-methoxyphenyl)phosphonate Under Ambient Conditions

Authored by: A Senior Application Scientist

Foreword: The Imperative of Stability in Modern Drug Development

In the landscape of pharmaceutical research and development, the chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a matter of compliance but a cornerstone of safety, efficacy, and reproducibility. Dimethyl (2-methoxyphenyl)phosphonate, an organophosphorus compound of increasing interest, serves as a key building block in various synthetic pathways. Its stability profile directly influences storage logistics, formulation strategies, and the ultimate reliability of the synthetic processes it enables. This guide provides a comprehensive technical overview of the stability of dimethyl (2-methoxyphenyl)phosphonate under typical ambient conditions, offering field-proven insights and robust analytical protocols for its assessment.

Compound Profile: Dimethyl (2-methoxyphenyl)phosphonate

Dimethyl (2-methoxyphenyl)phosphonate is an aromatic phosphonate ester. The molecule features a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to a 2-methoxyphenyl group and two methoxy groups. This structure confers a unique electronic and steric environment that dictates its reactivity and stability.

Key Physicochemical Properties (Predicted & Reported for Analogues):

  • Molecular Formula: C₉H₁₃O₄P

  • Molecular Weight: 216.17 g/mol

  • Appearance: Typically a colorless to pale yellow liquid.

  • Solubility: Expected to be soluble in many organic solvents and sparingly soluble in water.[1] The presence of the phosphonate group can increase hydrophilicity compared to a simple aromatic ether.[2]

Organophosphonates like this are utilized across various fields, from intermediates in organic synthesis to additives in materials science, often valued for the unique properties conferred by the carbon-phosphorus bond.[3]

Critical Stability Factors Under Ambient Conditions

The term "ambient conditions" encompasses a range of environmental variables, primarily temperature, humidity (water), and light. Each of these factors can initiate distinct degradation pathways for dimethyl (2-methoxyphenyl)phosphonate.

Hydrolytic Stability: The P-O Bond's Susceptibility

The primary degradation pathway for phosphonate esters in the presence of water is hydrolysis. This involves the cleavage of the phosphoester (P-O-CH₃) bonds.

  • Mechanism: The reaction proceeds via a nucleophilic attack on the electron-deficient phosphorus atom by a water molecule.[4] This process is often catalyzed by acid or base. The result is the sequential loss of the two methyl groups, yielding methanol and the corresponding phosphonic acids. For a related compound, dimethyl phosphite (DMP), the main degradation process in water is hydrolysis, which produces monomethyl phosphonate (MMP), phosphorous acid, and methanol.[1] The rate of this degradation is highly dependent on pH; for DMP, the half-life is approximately 470 hours at pH 4, but shortens to about 3 hours at pH 7 and less than 0.3 hours at pH 9.[1]

  • Field Insights: While the 2-methoxyphenyl group's electronic and steric influence will modulate the exact rates, the fundamental pH-dependent hydrolytic instability is an intrinsic property of the dimethyl phosphonate moiety. Therefore, exposure to humidity, aqueous solutions, or protic solvents without strict pH control can lead to significant degradation over time. The ultimate degradation product of many phosphonates is inorganic phosphate, which can be a concern in certain applications.[5]

Potential Hydrolytic Degradation Pathway:

Caption: Predicted hydrolytic degradation of Dimethyl (2-methoxyphenyl)phosphonate.

Thermal Stability: Unimolecular Elimination

Organophosphorus esters, including phosphonates, are known to undergo thermal degradation.[6] The stability is generally higher for phosphonates compared to phosphates.[7]

  • Mechanism: The principal thermal degradation route for many phosphonate esters is the elimination of a phosphorus acid.[8] This process occurs at elevated temperatures and is influenced by the nature of the organic groups attached to the phosphorus atom. For phosphonates, this elimination occurs more slowly and at higher temperatures compared to phosphates. While significant decomposition is unlikely at standard ambient temperatures (e.g., 20-25°C), exposure to localized heat sources or elevated temperatures during processing or storage can initiate degradation.

  • Field Insights: The onset of thermal degradation for compounds of this class is typically well above ambient temperatures. However, long-term storage at moderately elevated temperatures (e.g., >40°C) could lead to the slow accumulation of acidic impurities, potentially altering the compound's reactivity or specifications.

Photostability: The Role of the Aromatic Ring

The presence of the 2-methoxyphenyl group introduces a chromophore that can absorb ultraviolet (UV) light. This absorption can lead to photochemical degradation.

  • Field Insights: For solid or neat liquid samples stored in UV-protective containers (e.g., amber glass), photodegradation is a minimal risk. The concern becomes significant when the compound is handled in solution, especially in clear glass vessels under direct sunlight or strong artificial light. For applications requiring high purity, protection from light is a critical and easily implemented precaution.

Analytical Protocols for Stability Assessment

A robust stability-indicating method must be able to separate the intact parent compound from its potential degradation products and quantify each. A combination of chromatographic and spectroscopic techniques provides a self-validating system for monitoring the stability of dimethyl (2-methoxyphenyl)phosphonate.

Primary Assay and Impurity Profiling: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) is the cornerstone for stability testing, offering excellent resolution and quantification.

Experimental Protocol: Reversed-Phase HPLC Method

  • Instrumentation: HPLC system with a UV detector and preferably a Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes. This ensures elution of the non-polar parent compound while allowing early elution of more polar degradation products like the phosphonic acids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the methoxyphenyl chromophore (e.g., 270 nm). MS detection provides confirmation of peak identity by mass-to-charge ratio.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase (or a compatible solvent like acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks over time in the stability study. The parent peak should decrease in area as degradation products increase.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and is invaluable for identifying unknown degradation products.

Experimental Protocol: ¹H and ³¹P NMR Analysis

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis: Acquire a standard proton spectrum. The parent compound will show characteristic signals for the aromatic protons, the methoxy group on the ring, and the two distinct methoxy groups on the phosphorus atom (a doublet due to P-H coupling). Degradation via hydrolysis would lead to the disappearance of the P-O-CH₃ signals and the appearance of a broad acid peak.

  • ³¹P NMR Analysis: Acquire a proton-decoupled phosphorus spectrum. The parent phosphonate will exhibit a single sharp peak at a characteristic chemical shift. The formation of phosphonic acid degradation products will result in new peaks at different chemical shifts, providing a clear and quantitative measure of degradation.[11]

Analytical Workflow Diagram:

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Accurate Weighing & Dilution to Known Conc. HPLC HPLC-UV/MS (Assay & Impurities) Prep->HPLC NMR NMR (¹H, ³¹P) (Structure ID) Prep->NMR Quant Quantify Parent Peak Area & Degradant Peaks HPLC->Quant ID Confirm Degradant Structure NMR->ID Report Generate Stability Report Quant->Report ID->Report Sample Stability Sample (Timepoint Pull) Sample->Prep

Caption: A validated workflow for assessing the stability of phosphonates.

Quantitative Data Summary & Recommended Practices

While specific kinetic data for dimethyl (2-methoxyphenyl)phosphonate is not published, a stability profile can be inferred from closely related structures.

Table 1: Predicted Stability Profile and Contributing Factors

Stability TypePredicted Stability at 20-25°CKey Degradation FactorPrimary Degradation Product(s)
Hydrolytic Moderate to LowWater/Humidity, pHMethyl (2-methoxyphenyl)phosphonic Acid
Thermal HighElevated TemperaturePhosphorus Acids (at high temp)
Photolytic High (in darkness)UV Light ExposureVarious Oxidized/Cleaved Products
Oxidative HighStrong Oxidizing AgentsOrthophosphate, Cleaved Aromatics
Recommended Storage and Handling Procedures

To ensure the long-term integrity of dimethyl (2-methoxyphenyl)phosphonate, the following procedures are recommended:

  • Storage Container: Use tightly sealed, amber glass or other UV-opaque containers.

  • Atmosphere: For long-term storage or for high-purity reference standards, flushing the container with an inert gas (e.g., nitrogen or argon) is advisable to displace moisture and oxygen.

  • Temperature: Store in a cool, controlled environment (2-8°C is preferable for long-term storage) away from direct heat sources.

  • Handling: When handling, minimize exposure to atmospheric moisture. Use in a well-ventilated area or under a fume hood. Avoid contact with strong acids, bases, and oxidizing agents.

By understanding the inherent chemical liabilities of dimethyl (2-methoxyphenyl)phosphonate and implementing these robust analytical and handling protocols, researchers and drug development professionals can ensure the material's integrity, leading to more reliable and reproducible scientific outcomes.

References

  • Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (2022, November 15). Available from: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - PubMed. (2022, November 15). Available from: [Link]

  • Enhancement of catalytic hydrolysis activity for organophosphates by the Metal-Organic Framework MOF- 808-NH2 via post-syntheti. (2023, May 18). Available from: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - ResearchGate. (2022, November 11). Available from: [Link]

  • Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation - MDPI. (2024, July 17). Available from: [Link]

  • Insights into Catalytic Hydrolysis of Organophosphonates at M–OH Sites of Azolate-Based Metal Organic Frameworks | Journal of the American Chemical Society. (2021, June 23). Available from: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants: Impact of Oxygenation-Level at Phosphorus on Mode of Degradation | Chemical and Materials Sciences - Developments and Innovations Vol. 3. (2024, June 14). Available from: [Link]

  • Enzymes hydrolyzing organophosphates as potential catalytic scavengers against organophosphate poisoning - PubMed. (n.d.). Available from: [Link]

  • Kinetic Study of the Combustion of Organophosphorus Compounds | Request PDF. (2025, August 28). Available from: [Link]

  • Catalytic Hydrolysis of Organophosphorus Nerve Agents by Metal-organic Frameworks: What Happens Next? - Preprints.org. (2022, October 14). Available from: [Link]

  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. (2002, October 21). Available from: [Link]

  • Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives - PMC. (2024, August 4). Available from: [Link]

  • Direct synthesis of -ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. (n.d.). Available from: [Link]

  • Aromatic Phosphonates: A Novel Group of Emitters Showing Blue Ultralong Room Temperature Phosphorescence. (2020, April 2). Available from: [Link]

  • Mechanistic investigation of phosphonate photolysis in aqueous solution by simultaneous LC-IRMS and HRMS analysis | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. (n.d.). Available from: [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Available from: [Link]

  • Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides: “Collateral Damages” in Industrial Water Systems. (n.d.). Available from: [Link]

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu - ATSDR. (n.d.). Available from: [Link]

  • Detecting traces of phosphonates - 2020 - Wiley Analytical Science. (2020, December 15). Available from: [Link]

  • Green Analytical Chemistry - IU Indianapolis ScholarWorks. (n.d.). Available from: [Link]

  • Decomposition of dimethyl methylphosphonate vapor on ultrathin-film titania photocatalytic light absorber. (n.d.). Available from: [Link]

  • The microbial degradation of natural and anthropogenic phosphonates - Queen's University Belfast. (2023, September 29). Available from: [Link]

  • Analytical Methods for Pesticides and Herbicides. (n.d.). Available from: [Link]

  • Aromatic Phosphonates: A Novel Group of Emitters Showing Blue Ultralong Room Temperature Phosphorescence - ResearchGate. (2020, April 2). Available from: [Link]

  • Adsorption and photodegradation of dimethyl methylphosphonate vapor at TiO(2) surfaces. (2005, October 27). Available from: [Link]

  • Product Stewardship Summary - Dimethyl methylphosphonate - Ashland. (2018, December 12). Available from: [Link]

  • CN102796136A - Synthesis method of dimethylheptyl methylphosphonate - Google Patents. (n.d.).
  • Convergent Deboronative and Decarboxylative Phosphonylation Enabled by the Phosphite Radical Trap “BecaP” | Journal of the American Chemical Society. (2023, August 8). Available from: [Link]

  • Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed. (n.d.). Available from: [Link]

Sources

Methodological & Application

One-pot synthesis of alkenes using Dimethyl (2-methoxyphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: One-Pot Synthesis of Alkenes Using Dimethyl (2-methoxyphenyl)phosphonate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2][3] This guide provides a detailed protocol for a one-pot synthesis of alkenes, with a focus on the use of Dimethyl (2-methoxyphenyl)phosphonate. This specific phosphonate ester serves as a versatile reagent for the synthesis of various alkenes, particularly stilbene derivatives, which are of significant interest in medicinal chemistry and materials science.[4][5] We will explore the underlying mechanism, provide a step-by-step experimental protocol, discuss expected outcomes, and offer troubleshooting advice to ensure reliable and efficient synthesis. The primary advantages of the HWE reaction, including the high nucleophilicity of the phosphonate carbanion and the straightforward purification due to the water-soluble phosphate byproduct, are central to the methodology presented.[2][6][7]

Mechanistic Insights: The Horner-Wadsworth-Emmons Reaction Pathway

The Horner-Wadsworth-Emmons reaction facilitates the synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds (aldehydes or ketones).[1] The reaction generally favors the formation of (E)-alkenes, a stereoselectivity driven by thermodynamic control in the elimination step.[1][8]

The process unfolds in three key stages:

  • Deprotonation: The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon using a strong base (e.g., Sodium Hydride, NaH), creating a highly nucleophilic phosphonate carbanion.[1][9]

  • Nucleophilic Addition: The generated carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate known as an oxaphosphetane.[1][8]

  • Elimination: The oxaphosphetane intermediate undergoes spontaneous elimination. This step is typically irreversible and results in the formation of the alkene and a water-soluble dialkyl phosphate salt.[6][10] The ease of removal of this salt via aqueous extraction is a significant practical advantage over the Wittig reaction, which produces triphenylphosphine oxide.[2][7]

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate Dimethyl (2-methoxyphenyl)phosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion 1. Deprotonation Base Base (e.g., NaH) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane 2. Nucleophilic Attack Carbonyl Aldehyde / Ketone (R'-CHO) Alkene (E)-Alkene Product Oxaphosphetane->Alkene 3. Elimination Byproduct Water-Soluble Phosphate Salt Oxaphosphetane->Byproduct

Caption: The HWE reaction proceeds via deprotonation, nucleophilic attack, and elimination.

Experimental Protocol: One-Pot Alkene Synthesis

This protocol details a general procedure for the one-pot synthesis of an alkene from an aldehyde using Dimethyl (2-methoxyphenyl)phosphonate.

Materials & Equipment
  • Reagents:

    • Dimethyl (2-methoxyphenyl)phosphonate

    • Aldehyde (e.g., 4-nitrobenzaldehyde)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[11]

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles/syringes

    • Inert gas line (Nitrogen or Argon)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for extraction and filtration

    • Silica gel for column chromatography

Step-by-Step Procedure

--- SAFETY FIRST ---

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any moisture.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (N₂ or Ar).

    • Add sodium hydride (1.2 equivalents) to the flask.

    • Add anhydrous THF via syringe to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Carbanion Formation:

    • Dissolve Dimethyl (2-methoxyphenyl)phosphonate (1.1 equivalents) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the phosphonate solution to the stirred NaH suspension at 0 °C via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Vigorous hydrogen gas evolution will be observed initially. The solution should become clear or slightly hazy, indicating the formation of the phosphonate carbanion.

  • Olefination Reaction:

    • Dissolve the aldehyde (1.0 equivalent) in anhydrous THF in a separate flask.

    • Slowly add the aldehyde solution to the phosphonate carbanion solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Add deionized water and ethyl acetate to the flask. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[11]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure alkene.

Workflow Experimental Workflow Setup 1. Reaction Setup (Flask, NaH, THF @ 0°C) Carbanion 2. Carbanion Formation (Add Phosphonate) Setup->Carbanion Olefination 3. Olefination (Add Aldehyde, Monitor by TLC) Carbanion->Olefination Quench 4. Quench Reaction (Add sat. aq. NH₄Cl @ 0°C) Olefination->Quench Extract 5. Extraction (EtOAc / Water) Quench->Extract Purify 6. Purification (Column Chromatography) Extract->Purify Product Pure Alkene Product Purify->Product

Caption: A streamlined workflow for the one-pot synthesis of alkenes.

Expected Results & Substrate Scope

The Horner-Wadsworth-Emmons reaction is highly reliable for a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates. Ketones can also be used, although they are generally less reactive than aldehydes.[7] The use of stabilized phosphonates typically yields the (E)-isomer as the major product with high selectivity.[2][6]

Aldehyde SubstrateProduct TypeTypical Yield(E):(Z) Ratio
BenzaldehydeStilbene85-95%>95:5
4-NitrobenzaldehydeNitrostilbene90-98%>98:2
CinnamaldehydeConjugated Polyene80-90%>90:10
CyclohexanecarboxaldehydeAliphatic Alkene75-85%>95:5
2-FuraldehydeHeteroaromatic Alkene80-90%>95:5

Note: Yields and stereoselectivity are representative and can vary based on specific reaction conditions and substrate purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (due to moisture exposure).2. Insufficiently anhydrous solvent (THF).3. Incomplete deprotonation of the phosphonate.1. Use fresh, unopened NaH or wash the dispersion with dry hexanes before use.2. Use freshly distilled or commercially available anhydrous THF.3. Extend the stirring time for carbanion formation; ensure temperature control.
Low Yield of Alkene 1. Incomplete reaction.2. Product loss during work-up or purification.3. Aldehyde is sterically hindered or electronically deactivated.1. Monitor reaction closely by TLC to confirm completion.2. Ensure efficient extraction and careful handling during chromatography.3. Increase reaction temperature or use a stronger base (e.g., KOtBu).
Poor (E)/(Z) Selectivity 1. Reaction temperature is too low.2. Choice of base/solvent system.3. Use of a non-stabilized phosphonate.1. Running the reaction at room temperature or slightly elevated temperatures can improve (E)-selectivity.[1]2. Lithium salts can sometimes decrease (E)-selectivity; sodium or potassium bases are preferred.[1]3. This protocol is optimized for stabilized phosphonates.
Formation of β-hydroxyphosphonate The electron-withdrawing group on the phosphonate is not sufficient to promote elimination.This is uncommon with typical HWE reagents but can occur. The isolated β-hydroxyphosphonate can sometimes be converted to the alkene in a separate step.[1]

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Synthesis of sterically hindered stilbenes of biological importance - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthetic approaches toward stilbenes and their related structures - PMC. Available at: [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. Available at: [Link]

  • Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]

  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. Available at: [Link]

  • Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties - ChemRxiv. Available at: [Link]

  • Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Facile one-pot synthesis of functionalized organophosphonate esters via ketone insertion into bulky arylphosphites. Available at: [Link]

  • P(O)Me2-Alkenes: From Synthesis to Applications | Request PDF - ResearchGate. Available at: [Link]

  • Direct synthesis of -ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. Available at: [Link]

  • Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

  • Olefins from carbonyls - DiVA. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC. Available at: [Link]

  • Metal Pyrazolyl‐Diphosphonate Pillared Materials as Heterogeneous Catalysts in the Mukaiyama‐Type Aerobic Olefin Epoxidation - Digital CSIC. Available at: [Link]

  • Formation of phosphoranes from methyl maleanilates and related substrates with triphenylphosphine and their Wittig olefinations with aromatic aldehydes - Indian Academy of Sciences. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of Dimethyl (2-methoxyphenyl)phosphonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Phosphonates in Drug Design

Phosphorus-containing functional groups are fundamental to biology, most notably in the form of phosphates that constitute the backbone of DNA and RNA and serve as key mediators of cellular signaling through phosphorylation. In medicinal chemistry, the phosphonate group, characterized by a stable phosphorus-carbon (P-C) bond, has emerged as a powerful tool.[1][2][3][4] Unlike the labile phosphoester (P-O-C) bond of phosphates, the P-C bond is resistant to chemical and enzymatic hydrolysis.[2] This inherent stability makes phosphonates excellent non-hydrolyzable isosteres, or mimics, of phosphate groups.[1][2][3] This strategy has been successfully employed to design competitive inhibitors for enzymes that process phosphate-containing substrates, such as phosphatases, kinases, and viral polymerases.[2][5]

However, the dianionic nature of phosphonic acids at physiological pH presents a significant challenge for drug development, primarily due to poor cell membrane permeability and low oral bioavailability.[6][7][8] This has led to the extensive development of prodrug strategies, where the charged phosphonate is temporarily masked with groups like pivaloyloxymethyl (POM) esters to facilitate cell entry before being cleaved intracellularly to release the active drug.[1][6]

This guide focuses on a specific and highly versatile reagent, Dimethyl (2-methoxyphenyl)phosphonate . The strategic placement of the ortho-methoxy group on the aryl ring introduces unique electronic and steric properties that can be exploited by medicinal chemists for a range of applications, from modulating reactivity in cross-coupling reactions to creating unique metal-chelating scaffolds.

Unique Characteristics of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl substituent offers more than just another aromatic group. Its defining feature is the ortho-methoxy (-OCH₃) group, which exerts a significant electronic and steric influence.

  • Electronic Effects : The methoxy group is a powerful electron-donating group through resonance, increasing the electron density of the aromatic ring. This can influence the reactivity of the aryl group in subsequent chemical transformations.

  • Chelating Potential : The oxygen atom of the methoxy group, along with the phosphoryl oxygen, can act as a bidentate ligand, enabling the formation of stable complexes with metal ions. This property is particularly valuable in the design of metal-chelating drugs or in directing metal-catalyzed reactions.[5][9]

  • Steric Hindrance : The presence of the substituent at the ortho position provides steric bulk that can direct the regioselectivity of further reactions on the aromatic ring and influence the conformational preferences of the final molecule.[10]

These features make Dimethyl (2-methoxyphenyl)phosphonate a sophisticated building block for creating highly functionalized and sterically defined drug candidates.

Core Synthetic Applications & Protocols

Dimethyl (2-methoxyphenyl)phosphonate is a versatile precursor for introducing the 2-methoxyphenylphosphonate moiety into a target molecule. Two of the most powerful methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Hirao cross-coupling reaction.

Application I: Synthesis of Stilbene and Stilbene-like Scaffolds via the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction, including higher nucleophilicity of the carbanion and the easy removal of the water-soluble phosphate byproduct.[11][12] The reaction is renowned for producing predominantly (E)-alkenes.[12][13][14]

By first converting Dimethyl (2-methoxyphenyl)phosphonate into a benzylic phosphonate, it becomes a potent HWE reagent for reacting with aldehydes and ketones.

Workflow: Preparation of an HWE Reagent and Subsequent Olefination

HWE_Workflow cluster_0 Part A: Reagent Preparation cluster_1 Part B: Olefination Reaction A Dimethyl (2-methoxyphenyl)phosphonate B 1. Deprotonation (e.g., n-BuLi) 2. Reaction with Benzyl Bromide A->B Arbuzov-type Reaction C Dimethyl (1-(2-methoxyphenyl)benzyl)phosphonate (HWE Reagent Precursor) B->C D HWE Reagent Precursor E Deprotonation (e.g., NaH, THF) D->E F Phosphonate Carbanion (Ylide) E->F Formation of Nucleophile H HWE Reaction F->H G Aldehyde (R-CHO) G->H I (E)-Stilbene Derivative H->I Olefin Product + Phosphate Byproduct

Caption: Workflow for HWE reagent synthesis and olefination.

Protocol 1: Synthesis of Diethyl (2-methoxybenzyl)phosphonate and HWE Olefination

This protocol details the synthesis of a benzylic phosphonate and its subsequent use in an HWE reaction with an aromatic aldehyde.

Part A: Synthesis of the HWE Reagent (Michaelis-Arbuzov Reaction)

  • Reaction Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triethyl phosphite (1.2 equivalents).

  • Reagent Addition : Add 2-methoxybenzyl bromide (1.0 equivalent) dropwise to the stirred phosphite at room temperature.

  • Reaction : Heat the mixture to 120-140 °C. The reaction is typically exothermic. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting materials. The reaction is usually complete within 2-4 hours.

  • Workup & Purification : Cool the reaction mixture to room temperature. The byproduct, ethyl bromide, will have distilled off. The crude product can often be purified by vacuum distillation to yield pure diethyl (2-methoxybenzyl)phosphonate.

Causality Note: The Michaelis-Arbuzov reaction is an effective method for forming C-P bonds.[12][15] Using the benzyl halide directly with the phosphite is a reliable and high-yielding approach. Heating is necessary to drive the dealkylation of the intermediate phosphonium salt.

Part B: HWE Olefination

  • Anion Formation : In a separate oven-dried flask under nitrogen, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition : Add a solution of diethyl (2-methoxybenzyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the phosphonate carbanion.

  • Aldehyde Addition : Cool the reaction mixture back to 0 °C and add a solution of the desired aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equivalent) in anhydrous THF dropwise.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching & Workup : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (E)-alkene.[13]

Self-Validation Note: The successful formation of the phosphonate carbanion is critical and is visually confirmed by the cessation of H₂ bubbling. The reaction progress can be monitored by TLC, observing the consumption of the aldehyde and the appearance of a new, less polar spot corresponding to the alkene product. The water-soluble phosphate byproduct is easily removed during the aqueous workup.[12]

Application II: Direct Aryl-Phosphorus Bond Formation via Hirao Cross-Coupling

The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite (like Dimethyl phosphonate itself, which exists in tautomeric equilibrium with phosphorous acid dimethyl ester) to form an aryl phosphonate.[16][17] This provides a direct method to synthesize Dimethyl (Aryl)phosphonates. While our focus is on using Dimethyl (2-methoxyphenyl)phosphonate as a starting material, understanding its synthesis via this route is crucial for analogue design. More importantly, the ortho-methoxy group can influence the efficiency and outcome of such P-C coupling reactions.[18][19]

Protocol 2: General Conditions for Hirao Cross-Coupling

This protocol describes a modern set of conditions for the Hirao reaction, which often provides better yields and substrate scope than the original report.[18]

  • Reaction Setup : In a Schlenk tube, combine the aryl halide (e.g., 2-chloro-5-nitropyridine, 1.0 equivalent), Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene, 1-5 mol%).

  • Reagent Addition : Add the solvent (e.g., DMF or acetonitrile), Dimethyl phosphite (1.2-1.5 equivalents), and a base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Reaction : Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS or GC-MS.

  • Workup & Purification : After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Causality Note: The palladium catalyst facilitates the oxidative addition into the aryl-halide bond, followed by transmetalation with the phosphite and reductive elimination to form the C-P bond.[20] The choice of ligand (e.g., dppf) is critical for stabilizing the palladium catalyst and promoting the catalytic cycle.[18]

Application in Medicinal Chemistry: Designing Enzyme Inhibitors

A primary application of phosphonates in drug design is to act as stable mimics of phosphate esters, thereby inhibiting enzymes that recognize phosphorylated substrates.[2][3][5] Protein Tyrosine Phosphatases (PTPs) are a key class of enzymes that remove phosphate groups from tyrosine residues, acting as crucial regulators in cell signaling pathways. Their dysregulation is implicated in diseases like cancer, diabetes, and autoimmune disorders.

A phosphonate-containing molecule designed to mimic phosphotyrosine can bind to the active site of a PTP but cannot be hydrolyzed, acting as a competitive inhibitor and blocking the enzyme's function.

Conceptual Pathway: PTP Inhibition by a Phosphonate Mimic

PTP_Inhibition cluster_natural Natural Substrate Hydrolysis cluster_inhibition Competitive Inhibition pTyr Phosphotyrosine (Substrate) PTP PTP Active Site pTyr->PTP Binding Hydrolysis Hydrolysis (P-O Bond Cleavage) PTP->Hydrolysis Tyr Tyrosine (Product) Hydrolysis->Tyr Pi Inorganic Phosphate Hydrolysis->Pi Phosphonate Arylphosphonate (Inhibitor) PTP2 PTP Active Site Phosphonate->PTP2 Binding Block NO Hydrolysis (Stable P-C Bond) PTP2->Block

Caption: Phosphonate mimics inhibit PTPs by stable binding.

The 2-methoxyphenylphosphonate moiety can serve as the core of such an inhibitor. The aryl ring can be further functionalized to enhance binding affinity and selectivity for a specific PTP. The ortho-methoxy group can play a role in orienting the molecule within the active site through specific hydrogen bonding or steric interactions.

Parameter Phosphate Ester (Substrate) Phosphonate Analogue (Inhibitor) Reference
P-Central Linkage P-O-C (Ester)P-C (Phosphonate)[2]
Hydrolytic Stability Low (Labile)High (Resistant to phosphatases)[2][3]
Charge at pH 7.4 Dianionic (-2)Dianionic (-2)[6][8]
Binding Mode Transient binding, leads to catalysisStable, competitive binding[1][2]
Pharmacokinetic Profile Rapidly metabolizedImproved metabolic stability[6]

Table 1: Comparison of Phosphate Esters and their Phosphonate Isosteres.

Safety and Handling

Dimethyl (2-methoxyphenyl)phosphonate, like other organophosphorus reagents, should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Hazards : May cause skin, eye, and respiratory tract irritation. When heated to decomposition, it may emit toxic fumes of phosphorus oxides.[21]

  • Storage : Store in a cool, dry, dark place in a tightly sealed container, away from strong oxidizing agents and bases.[22]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • Rettig, L., et al. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry. Available at: [Link]

  • Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Pharmaceuticals. Available at: [Link]

  • Rettig, L., et al. (2019). Phosphonate Prodrugs: An Overview and Recent Advances. Future Medicinal Chemistry. Available at: [Link]

  • Gaudin, C., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. Available at: [Link]

  • Grembecka, J., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available at: [Link]

  • Giffin, M. J., et al. (2010). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Tetrahedron Letters. Available at: [Link]

  • Mehellou, Y. (2011). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Cardiff University ORCA. Available at: [Link]

  • Grembecka, J., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available at: [Link]

  • Hirao, T., et al. (1981). A Novel Synthesis of Dialkyl Arenephosphonates. Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Phosphonate. Wikipedia. Available at: [Link]

  • Keglevich, G., et al. (2022). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Molecules. Available at: [Link]

  • Keglevich, G. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis. Available at: [Link]

  • Bálint, E., et al. (2021). Microwave Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine oxides by the Hirao Reaction. Sciforum. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of a Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Organic Syntheses. Available at: [Link]

  • Piou, T., et al. (2020). Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes. Journal of the American Chemical Society. Available at: [Link]

  • YSI. (2015). Safety Data Sheet. YSI. Available at: [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl methylphosphonate. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chempedia. (2024). Exploring the Role of Phosphonic Acid Chelating Agents in Modern Chemical Applications and Research. Chempedia. Available at: [Link]

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Application Note: Stereoselective Synthesis of Resveratrol Derivatives via Horner-Wadsworth-Emmons Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Resveratrol (3,5,4'-trihydroxystilbene) and its derivatives (e.g., pterostilbene, piceatannol) are critical targets in drug discovery due to their potent antioxidant, anti-inflammatory, and chemopreventive properties. However, the biological activity of these stilbenoids is strictly governed by their stereochemistry; the trans (


) isomer is significantly more bioactive than the cis (

) isomer.

While the classic Wittig reaction is a staple for olefination, it often yields mixtures of


 isomers that require tedious chromatographic separation. This guide details the Horner-Wadsworth-Emmons (HWE) reaction  as the superior synthetic pathway. By utilizing aryl phosphonate esters instead of phosphonium salts, the HWE reaction leverages thermodynamic control to deliver high 

-selectivity (>95:5), ensuring scalable and reproducible production of bioactive resveratrol derivatives.

Mechanistic Insight: The HWE Advantage

The superiority of the HWE reaction lies in the stability and reversibility of its intermediates. Unlike the Wittig betaine, the HWE intermediate (a


-hydroxyphosphonate) can undergo reversible formation, allowing the system to equilibrate to the thermodynamically more stable trans-oxaphosphetane before elimination.
Mechanistic Pathway (Diagram)[1][2]

The following diagram illustrates the base-mediated deprotonation of the phosphonate, nucleophilic attack on the aldehyde, and the stereoselective elimination step.

HWE_Mechanism Phosphonate Aryl Phosphonate (Stable Precursor) Carbanion Phosphonate Carbanion Phosphonate->Carbanion -H+ Base Base (e.g., NaH) Deprotonation Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Aryl Aldehyde Aldehyde->Intermediate Product Trans-Stilbene (E-Isomer) Intermediate->Product Thermodynamic Control Byproduct Phosphate Salt (Water Soluble) Intermediate->Byproduct Elimination Syn-Elimination

Caption: Figure 1.[1][2][3] Mechanism of the Horner-Wadsworth-Emmons reaction favoring thermodynamic trans-alkene formation.

Experimental Workflow: Total Synthesis Protocol

The synthesis is divided into three critical phases:

  • Precursor Synthesis: Michaelis-Arbuzov generation of the phosphonate.[4][5][6][7]

  • Olefination: The HWE coupling.

  • Deprotection: Lewis acid-mediated cleavage of methyl ethers.

Synthesis Pathway (Diagram)[2][3][5][8][9]

Synthesis_Workflow cluster_0 Phase 1: Phosphonate Synthesis cluster_1 Phase 2: HWE Coupling cluster_2 Phase 3: Deprotection BenzylBromide 3,5-Dimethoxybenzyl bromide Arbuzov Michaelis-Arbuzov Reaction (Reflux) BenzylBromide->Arbuzov Phosphite Triethyl phosphite Phosphite->Arbuzov Phosphonate Diethyl (3,5-dimethoxybenzyl) phosphonate Arbuzov->Phosphonate StilbeneProtected (E)-Resveratrol Trimethyl Ether Phosphonate->StilbeneProtected + Aldehyde / Base Aldehyde 4-Methoxybenzaldehyde Aldehyde->StilbeneProtected Base NaH / THF Base->StilbeneProtected Resveratrol Trans-Resveratrol (Final Product) StilbeneProtected->Resveratrol Demethylation BBr3 BBr3 / DCM (-78°C) BBr3->Resveratrol

Caption: Figure 2. Step-by-step synthetic workflow from benzyl bromide precursors to final resveratrol.

Detailed Protocols

Protocol A: Michaelis-Arbuzov Synthesis of Aryl Phosphonates

Objective: To synthesize diethyl (3,5-dimethoxybenzyl)phosphonate. Why this matters: Commercial phosphonates can be expensive. Synthesizing them from benzyl halides is cost-effective and highly reliable.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Reagents: Add 3,5-dimethoxybenzyl bromide (10.0 mmol) and triethyl phosphite (12.0 mmol, 1.2 eq). Note: Excess phosphite ensures complete consumption of the bromide.

  • Reaction: Heat the neat mixture to 120–130°C.

    • Observation: Evolution of ethyl bromide gas (bp 38°C) indicates reaction progress.

    • Duration: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1).

  • Purification:

    • Remove excess triethyl phosphite via vacuum distillation or rotary evaporation at high temperature (80°C under reduced pressure).

    • The residue is typically a pure, viscous oil that crystallizes upon standing. Yield is generally >90%.

Protocol B: The HWE Coupling (Stereoselective Step)

Objective: Coupling the phosphonate with 4-methoxybenzaldehyde. Critical Control Point: The choice of base and solvent influences the


 ratio. Sodium hydride (NaH) in THF is the gold standard for high 

-selectivity in this system.
  • Preparation: Flame-dry a two-neck flask and cool under Argon flow. Add dry THF (20 mL).

  • Base Activation: Add NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq). Wash with dry hexane if mineral oil removal is desired, though not strictly necessary.

  • Phosphonate Addition: Dissolve diethyl (3,5-dimethoxybenzyl)phosphonate (10.0 mmol) in dry THF (10 mL). Add dropwise to the NaH suspension at 0°C.

    • Visual Cue: Evolution of H₂ gas and formation of a yellow/orange carbanion solution. Stir for 30 mins at 0°C.

  • Aldehyde Addition: Dissolve 4-methoxybenzaldehyde (10.0 mmol) in dry THF (10 mL). Add dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to isolate the pure

    
    -isomer.
    
    • Target Yield: 80–90%.

Protocol C: Demethylation using Boron Tribromide (BBr₃)

Objective: Global deprotection to yield Resveratrol. Safety Warning: BBr₃ is pyrophoric and reacts violently with water.

  • Setup: Dry 3-neck flask, Argon atmosphere, -78°C cooling bath (Dry ice/Acetone).

  • Dissolution: Dissolve (E)-3,4',5-trimethoxystilbene (5.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Addition: Add BBr₃ (1.0 M in DCM, 20.0 mmol, 4 eq) dropwise over 20 minutes.

    • Note: 1 eq per methoxy group + 1 eq excess is standard.

  • Progression: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C or RT overnight.

  • Quenching (Critical): Cool back to 0°C. Add ice-cold water very slowly dropwise. Violent fuming will occur.

  • Extraction: Extract with Ethyl Acetate (resveratrol is poorly soluble in DCM).

  • Purification: Flash chromatography (DCM/MeOH 95:5) or recrystallization from water/ethanol.

Data Summary & Optimization Guide

Comparison of Olefination Methods for Stilbenes
FeatureWittig ReactionHWE Reaction (Recommended)
Reagent Phosphonium SaltPhosphonate Ester
Intermediate Betaine

-Hydroxyphosphonate
Stereoselectivity Variable (often mix of

)
High

-Selectivity (>95%)
Byproduct Triphenylphosphine Oxide (Difficult removal)Phosphate Salt (Water soluble)
Atom Economy LowerHigher
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Arbuzov) Incomplete removal of Ethyl BromideEnsure efficient reflux; ethyl bromide acts as an inhibitor if trapped.
Low

-Selectivity
Reaction temperature too low during eliminationAllow HWE reaction to warm to RT or reflux to ensure thermodynamic equilibration.
Incomplete Demethylation Old BBr₃ reagent or moistureUse fresh BBr₃; ensure strictly anhydrous conditions.
Product Polymerization Oxidation of free phenolsPerform all workups under inert atmosphere; add trace ascorbic acid during workup.

References

  • Wadsworth, W. S.; Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. Link

  • Orsini, F. et al. (1989). Stereoselective synthesis of (E)-resveratrol and related stilbenes. Tetrahedron. Link

  • Szaefer, H. et al. (2014).[8] Synthesis and biological activities of novel resveratrol derivatives. Molecules. Link

  • McOmie, J. F. W. et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron. Link

  • Bhattacharya, A. et al. (2011). Michaelis–Arbuzov Reaction: A Facile Preparation of Arylmethyl Phosphonates.[5] Organic Letters. Link

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Application Notes and Protocols for the Catalytic Applications of Dimethyl (2-methoxyphenyl)phosphonate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Methoxyphenyl Phosphonate Scaffold in Modern Catalysis

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecular architectures, particularly in pharmaceutical and materials science.[1] The transformative power of these reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is not derived from the palladium source alone; it is critically dependent on the design of the ancillary ligand that coordinates to the metal center.[2] Among the most successful and versatile classes of ligands are the dialkylbiaryl monophosphines, often referred to as "Buchwald ligands."[3]

This technical guide focuses on the pivotal role of intermediates derived from dimethyl (2-methoxyphenyl)phosphonate in the synthesis of these high-performance ligands. The 2-methoxyphenyl group is not a passive component; it is a strategic element that imparts crucial electronic and coordinating properties to the final ligand, enhancing catalyst stability and reactivity.[4] Through a process typically initiated by ortho-lithiation, a reaction directed by the methoxy group, the (2-methoxyphenyl)phosphine scaffold serves as a gateway to a diverse family of powerful catalytic tools.[5][6]

Herein, we elucidate the pathway from this phosphonate intermediate to a state-of-the-art catalyst system. We will provide a detailed examination of the synthesis of a representative ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and its application in two cornerstone cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the mechanistic rationale and field-proven insights required for successful implementation.

Part 1: Synthesis of the Keystone Ligand: From Phosphonate to SPhos

The journey from the simple starting material, dimethyl (2-methoxyphenyl)phosphonate, to a highly effective biaryl phosphine ligand like SPhos involves a series of strategic transformations. The phosphonate group serves as a stable and versatile precursor to the catalytically active phosphine moiety. The ortho-methoxy group is instrumental in the initial steps of building the biaryl backbone.

Causality in the Synthetic Design:

The conversion of the phosphonate to a phosphine oxide is a critical first step. The P=O bond is robust, allowing the phosphine oxide intermediate to be carried through subsequent C-C bond-forming reactions without interfering. The ortho-methoxy group on one of the phenyl rings and the two methoxy groups on the other are key design features. The methoxy groups are electron-donating, which increases the electron density on the palladium center in the final catalyst complex, facilitating the crucial oxidative addition step of the catalytic cycle.[1] Furthermore, the oxygen atom of the methoxy group can offer a stabilizing interaction with the palladium center, enhancing the longevity and efficiency of the catalyst.[4] The final reduction of the phosphine oxide to the phosphine unmasks the catalytically active species.

Synthetic Workflow Diagram:

A Dimethyl (2-methoxyphenyl)phosphonate B (2-Methoxyphenyl)phosphine Oxide Intermediate A->B  Reduction/Hydrolysis C Ortho-lithiated Species B->C  Directed Ortho-Lithiation (e.g., n-BuLi) E SPhos Oxide (Biaryl Phosphine Oxide) C->E  Coupling with Aryl Halide D 2-Bromo-2',6'-dimethoxybiphenyl D->E F SPhos Ligand (Final Product) E->F  Reduction (e.g., HSiCl3)

Caption: Synthetic pathway from phosphonate to the SPhos ligand.

Protocol 1: Synthesis of SPhos Ligand

This protocol outlines the key steps to synthesize SPhos from a (2-methoxyphenyl)phosphine oxide intermediate, which can be prepared from dimethyl (2-methoxyphenyl)phosphonate via standard methods.

Materials:

  • (2-Methoxyphenyl)dicyclohexylphosphine oxide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Bromo-1,3-dimethoxybenzene

  • Trichlorosilane (HSiCl₃)

  • Triethylamine (NEt₃)

  • Toluene

  • Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

  • Ortho-Lithiation and Coupling:

    • To an oven-dried Schlenk flask under an argon atmosphere, add (2-methoxyphenyl)dicyclohexylphosphine oxide (1.0 equiv.) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equiv.) dropwise. The methoxy group directs the lithiation to the ortho position.[6] Stir the mixture at this temperature for 1 hour.

    • In a separate flask, dissolve 2-bromo-1,3-dimethoxybenzene (1.2 equiv.) in anhydrous THF.

    • Transfer the solution of the aryl bromide to the lithiated phosphine oxide solution via cannula at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude SPhos oxide.

  • Reduction to SPhos:

    • Place the crude SPhos oxide in a Schlenk flask under argon and dissolve it in anhydrous toluene.

    • Add triethylamine (5.0 equiv.).

    • Slowly add trichlorosilane (4.0 equiv.) dropwise at 0 °C. Caution: This reaction is highly exothermic and releases HCl gas.

    • After the addition is complete, heat the mixture to 110 °C and stir for 4-6 hours.

    • Cool the reaction to room temperature and carefully quench by slowly adding water.

    • Basify the mixture with aqueous sodium hydroxide and extract with toluene.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting solid is SPhos, which can be further purified by crystallization.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. The Pd/SPhos system is exceptionally effective, particularly for coupling challenging substrates like sterically hindered aryl chlorides and heteroaryl compounds.[4]

Application Note: The SPhos Advantage

The efficacy of SPhos in the Suzuki-Miyaura coupling stems from its unique structural features:

  • Steric Bulk: The large dicyclohexylphosphino group creates a sterically crowded environment around the palladium atom. This bulkiness promotes the final reductive elimination step, which is often rate-limiting, thereby accelerating catalyst turnover.[2]

  • Electron-Richness: The phosphine is a strong sigma-donor, increasing electron density at the palladium center. This facilitates the initial, and often challenging, oxidative addition of the aryl halide (especially aryl chlorides) to the Pd(0) catalyst.[1]

  • Biaryl Backbone: The 2',6'-dimethoxy groups on the second phenyl ring provide electronic benefits and can stabilize the active catalytic species through a weak Pd-Oxygen interaction, preventing catalyst decomposition and allowing for lower catalyst loadings.[4]

Catalytic Cycle of Suzuki-Miyaura Coupling with Pd/SPhos

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L (L = SPhos) B Oxidative Addition Intermediate (Ar-Pd(II)-X)L A->B Ar-X C Transmetalation Intermediate (Ar-Pd(II)-Ar')L B->C Ar'B(OH)₂ Base C->A Reductive Elimination D Ar-Ar' (Product) C->D

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos ligand

  • Potassium phosphate tribasic (K₃PO₄)

  • Aryl chloride (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Toluene/Water (e.g., 10:1 v/v)

  • Reaction vessel (e.g., screw-cap vial)

Procedure:

  • To a reaction vial charged with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), and K₃PO₄ (2.0 equiv.).

  • Seal the vial with a septum, and purge with argon for 5-10 minutes.

  • Add the aryl chloride (1.0 equiv.) and the arylboronic acid (1.5 equiv.).

  • Add the solvent mixture (e.g., toluene/water 10:1) via syringe. The total concentration is typically 0.1-0.5 M.

  • Place the sealed vial in a preheated oil bath or heating block at 80-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography.

Representative Performance Data
Aryl HalideArylboronic AcidCatalyst Loading (mol% Pd)Temp (°C)Yield (%)Reference
4-ChloroanisolePhenylboronic acid110098[4]
2-Chlorotoluene4-Tolylboronic acid110095[4]
1-Chloro-4-(trifluoromethyl)benzene3,5-Dimethylphenylboronic acid28099[4]
2-Chloropyridine4-Methoxyphenylboronic acid210094[4]

Part 3: Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a transformation of immense importance in medicinal chemistry.[7] The Pd/SPhos system enables the coupling of a wide range of amines with aryl halides and pseudohalides under mild conditions.[3]

Application Note: Enabling C-N Bond Formation

The success of SPhos in this reaction is again due to its tailored steric and electronic profile. The bulky ligand facilitates the reductive elimination of the aryl amine product from the palladium(II) intermediate, which is a critical step in the catalytic cycle.[2][8] The electron-rich nature of the ligand promotes the initial oxidative addition of the aryl halide. This combination allows for the coupling of even weakly nucleophilic amines and unreactive aryl chlorides.[9]

Catalytic Cycle of Buchwald-Hartwig Amination with Pd/SPhos

Buchwald_Cycle cluster_1 Catalytic Cycle A Pd(0)L (L = SPhos) B Oxidative Addition Intermediate (Ar-Pd(II)-X)L A->B Ar-X C Amine Coordination & Deprotonation (Ar-Pd(II)-NR'R'')L B->C HNR'R'' Base C->A Reductive Elimination D Ar-NR'R'' (Product) C->D

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Aryl bromide (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Toluene (anhydrous)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol% Pd), SPhos (2-4 mol%), and NaOtBu (1.4 equiv.).

  • Seal the tube and purge with argon.

  • Add anhydrous toluene, followed by the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.).

  • Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a short plug of silica gel, eluting with additional solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or crystallization.

Representative Performance Data
Aryl HalideAmineCatalyst Loading (mol% Pd)BaseYield (%)Reference
4-BromotolueneMorpholine1NaOtBu97[3]
1-Bromo-4-tert-butylbenzeneAniline1.5NaOtBu98[3]
4-ChlorobenzonitrileN-Methylaniline2K₃PO₄95[9]
2-BromopyridinePiperidine2NaOtBu92[9]

Conclusion

Intermediates derived from dimethyl (2-methoxyphenyl)phosphonate are foundational building blocks for a superior class of catalysts. The strategic placement of the ortho-methoxy group provides a synthetic handle for constructing complex biaryl phosphine ligands and imparts beneficial electronic properties that enhance catalytic activity and stability. As demonstrated with the SPhos ligand, these intermediates enable access to powerful tools that drive key bond-forming reactions in modern organic synthesis, empowering researchers in drug discovery and materials science to build complex molecules with greater efficiency and precision.

References

  • Dialkylbiaryl phosphine ligands. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • The Synergy of Ligands and Palladium: Understanding SPhos Pd G3's Catalytic Power. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Phipps, R. J., et al. (2023). Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. Organic Letters. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Arrechea, P. L. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • PdCl2(SPhos)2 reduction promoted by the cross-coupling reactants. (n.d.). ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Florida. [Link]

  • Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. (n.d.). ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • New Ligand Structures for Homogeneous Transition- Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors. (2021). mediaTUM. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). -ORCA - Cardiff University. [Link]

  • Selective ortho lithiation of (2,5-dimethoxyphenyl)diphenylphosphine oxide and trapping of the resulting aryllithium with electrophiles. (n.d.). Scite.ai. [Link]

  • New Ortho-Directing Group for Lithiation: Use of a Methoxy-Imino Auxiliary for the Synthesis of Chiral Ortho-Substituted Acetyl- And Propionylferrocenes. (n.d.). Amanote Research. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

  • Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison. [Link]

  • ortho metalation. (n.d.). Andrew G Myers Research Group. [Link]

  • Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. (2025). ResearchGate. [Link]

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). (2024). Organic Syntheses. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PMC. [Link]

  • Palladium-catalysed synthesis of biaryl phosphines. (n.d.). IT Services - University of Liverpool. [Link]

Sources

Application Note & Protocols: Scalable Synthesis of Dimethyl (2-methoxyphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethyl (2-methoxyphenyl)phosphonate is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and advanced materials. The demand for efficient and scalable production methods is therefore of critical importance to researchers in both academic and industrial settings. This document provides a detailed guide to the primary synthetic routes for this compound, focusing on scalability, process safety, and optimization. We present a comparative analysis of the classical Michaelis-Arbuzov reaction and modern palladium-catalyzed cross-coupling methods. Detailed, step-by-step protocols are provided for each, accompanied by technical insights into the causality of experimental choices, process validation, and safety considerations essential for scaling up production from the bench to pilot plant scale.

Introduction: Significance and Synthetic Challenges

Organophosphorus compounds, particularly arylphosphonates, are integral to modern chemistry.[1] Dimethyl (2-methoxyphenyl)phosphonate serves as a versatile precursor, notably in Horner-Wadsworth-Emmons reactions and as a building block for specialized ligands in catalysis. The primary challenge in its synthesis lies in the formation of the Carbon-Phosphorus (C–P) bond, a reaction that has been the subject of extensive research for over a century.[2][3]

The selection of a synthetic route for industrial-scale production must balance several factors:

  • Yield and Purity: Maximizing product output while minimizing complex purification steps.

  • Cost and Availability of Reagents: Utilizing readily available and cost-effective starting materials.

  • Reaction Conditions: Favoring milder temperatures and pressures to reduce energy consumption and equipment cost.

  • Safety and Environmental Impact: Minimizing the use of hazardous reagents and the generation of toxic waste.[4]

This guide will explore the two most prominent strategies for synthesizing Dimethyl (2-methoxyphenyl)phosphonate, providing the necessary data and protocols for researchers to make informed decisions based on their specific laboratory or production capabilities.

Core Synthetic Strategies for C-P Bond Formation

The formation of the aryl C-P bond is the crucial step in synthesizing the target molecule. The two leading methodologies are the thermally-driven Michaelis-Arbuzov reaction and the more contemporary, milder palladium-catalyzed cross-coupling reactions.

The Michaelis-Arbuzov Reaction

First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction remains a cornerstone of organophosphorus chemistry.[3][5] It involves the reaction of a trialkyl phosphite, in this case, trimethyl phosphite, with an alkyl or aryl halide.

Mechanism & Rationale: The reaction proceeds via a two-step mechanism. First, the nucleophilic phosphorus atom of the trimethyl phosphite attacks the electrophilic carbon of the aryl halide (typically an iodide or bromide for sufficient reactivity) in an SNAr-type reaction or, more commonly for aryl halides, through a radical or transition-metal-catalyzed pathway, to form a phosphonium salt intermediate. In the classical, thermally-driven reaction, this intermediate then undergoes dealkylation, where the displaced halide ion attacks one of the methyl groups on the phosphorus ester, yielding the final phosphonate product and a methyl halide byproduct.[3]

Figure 1: Simplified Mechanism of the Michaelis-Arbuzov Reaction.

Scalability Considerations:

  • Advantages: The reaction is often performed "neat" (without solvent) or with the phosphite itself acting as the solvent, which simplifies the setup and increases throughput. It does not require expensive or sensitive catalysts.

  • Disadvantages: It typically requires high temperatures (150-200 °C), which can be energy-intensive and may lead to side reactions, especially with sensitive functional groups.[5] The generation of a gaseous methyl halide byproduct requires careful handling and scrubbing on a large scale.

Palladium-Catalyzed Hirao / Michaelis-Arbuzov Cross-Coupling

Modern synthetic chemistry has seen the development of transition-metal-catalyzed methods that overcome the harsh conditions of the classical Arbuzov reaction. Palladium-catalyzed cross-coupling offers a milder and more versatile route to aryl phosphonates.[6][7]

Mechanism & Rationale: This reaction involves the coupling of an aryl halide with a dialkyl phosphite (H-phosphonate) or a trialkyl phosphite. The catalytic cycle typically involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Coordination/Transmetalation: The phosphorus nucleophile coordinates to the palladium center.

  • Reductive Elimination: The C-P bond is formed, yielding the aryl phosphonate and regenerating the Pd(0) catalyst.

The presence of a base is often required, and the choice of ligands on the palladium catalyst is crucial for achieving high efficiency and yield. Recent advancements have shown that water can significantly promote the reaction under mild conditions.[6][8]

Palladium_Cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)(X)Lₙ Pd0->OxAdd Oxidative Addition Coord [Ar-Pd(II)(P(O)(OR)₂)Lₙ] OxAdd->Coord Coordination & Deprotonation Product_Out Ar-P(O)(OR)₂ Coord->Product_Out Reductive Elimination ArX Ar-X HP HP(O)(OR)₂ + Base

Figure 2: Simplified Catalytic Cycle for Pd-Catalyzed C-P Cross-Coupling.

Scalability Considerations:

  • Advantages: Reactions proceed at much lower temperatures (e.g., 60-100 °C), preserving sensitive functional groups and reducing energy costs.[6] Catalyst loadings can often be very low, and the methodology shows broad substrate scope.[8] This method offers greater control and often results in higher purity products, simplifying downstream processing.

  • Disadvantages: The palladium catalyst and specialized ligands can be expensive. A thorough screening of catalysts, ligands, bases, and solvents may be necessary for optimization. Removal of the catalyst from the final product is a critical step in pharmaceutical applications and can add complexity to the purification process.

Comparative Analysis of Synthesis Methods

The choice between these methods depends heavily on the specific requirements of the project, including scale, budget, and available equipment.

ParameterClassical Michaelis-ArbuzovPd-Catalyzed Cross-Coupling
Temperature High (150-200 °C)Mild to Moderate (60-120 °C)
Catalyst None (or Ni/Cu salts)Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Reagents Trialkyl phosphite, Aryl halideDialkyl phosphite/Trialkyl phosphite, Aryl halide, Base, Ligand
Yield Moderate to GoodGood to Excellent
Scalability Straightforward, but requires high-temp equipment and off-gas handling.Requires process optimization; catalyst cost and removal are key factors.
Cost Lower reagent cost.Higher initial cost due to catalyst and ligands.
Key Advantage Simplicity, no catalyst cost.Mild conditions, high functional group tolerance, higher purity.[6][8]
Key Disadvantage Harsh conditions, potential side reactions.Catalyst cost and removal, more complex optimization.

Detailed Experimental Protocols

Safety Preamble: All procedures involving organophosphorus compounds must be conducted in a well-ventilated fume hood by trained personnel.[9][10] Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Organophosphorus compounds can be toxic and are readily absorbed through the skin.

Protocol 1: Scalable Michaelis-Arbuzov Synthesis of Dimethyl (2-methoxyphenyl)phosphonate

This protocol is adapted from classical procedures for aryl phosphonate synthesis and is optimized for scalability and simplicity.[11][12]

Workflow Overview:

Sources

Troubleshooting & Optimization

Troubleshooting low yields in HWE reaction of ortho-substituted phosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reactions

Guide: Troubleshooting Low Yields with Ortho-Substituted Phosphonates

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with HWE reactions, specifically when dealing with sterically hindered substrates such as ortho-substituted phosphonates. As Senior Application Scientists, we understand that low yields can be a significant bottleneck in a synthetic workflow. This guide provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm getting very low to no yield in my HWE reaction using an ortho-substituted aryl phosphonate. What is the most likely cause?

The primary culprit for low yields in HWE reactions involving ortho-substituted phosphonates is steric hindrance . The bulky substituent on the ortho position of the aromatic ring creates a crowded environment around the reactive center. This steric congestion impedes two critical steps in the reaction mechanism:

  • Deprotonation: The base may have difficulty accessing the α-proton on the phosphonate to generate the necessary phosphonate carbanion (the ylide).

  • Nucleophilic Attack: Even if the carbanion is formed, the bulky ortho-group can physically block its approach to the carbonyl carbon of the aldehyde or ketone. This significantly slows down the rate-limiting step of the reaction—the formation of the key oxaphosphetane intermediate.[1][2]

This steric clash increases the activation energy of the reaction, leading to sluggish conversion and, consequently, low yields of the desired alkene product.

Q2: Can you illustrate how steric hindrance impacts the HWE mechanism?

Certainly. The HWE reaction proceeds through a well-established mechanism.[1][3][4] Understanding where steric hindrance interferes is key to troubleshooting.

First, let's visualize the standard mechanism.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination P1 Phosphonate PC Phosphonate Carbanion (Ylide) P1->PC B: Base Base (B:) Ox Oxaphosphetane Intermediate PC->Ox + Carbonyl Carbonyl Aldehyde/ Ketone Alkene Alkene Product Ox->Alkene Byproduct Phosphate Byproduct Ox->Byproduct Elimination

Caption: Standard Horner-Wadsworth-Emmons reaction workflow.

Now, consider the introduction of an ortho-substituent.

Steric_Hindrance Impact of Ortho-Substituent cluster_approach cluster_legend Legend Base Base Phosphonate Ortho-Group P(O)(OR)₂ α-Carbon-H Base->Phosphonate:f2 Approach hindered Carbonyl Carbonyl Carbonyl->Phosphonate:f2 Approach hindered l1 Red Dashed Lines: Steric Clash

Caption: Steric clash from an ortho-substituent hindering reagent approach.

The bulky ortho-group acts as a shield, making it difficult for the base to abstract the proton at the α-carbon and for the resulting carbanion to attack the carbonyl. This steric repulsion is often the single biggest factor contributing to poor reaction performance.[5][6]

Q3: What are the best initial steps to optimize the reaction conditions for my hindered substrate?

When facing steric hindrance, your primary levers for optimization are the base selection and the reaction conditions . Strong, bulky bases can exacerbate the steric problem. Therefore, a systematic approach to finding the right conditions is crucial.

1. Modify Your Base and Cation System: Standard conditions using strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) may be too harsh or sterically demanding.[7] Consider milder, less-hindered, or Lewis acid-assisted conditions. The choice of cation (e.g., Li+, Na+, K+, Mg2+) can also significantly influence reactivity and selectivity.[5][8]

Table 1: Recommended Base Systems for Hindered HWE Reactions

Base SystemTypical ConditionsRationale for Hindered SubstratesReference
DBU / LiCl Acetonitrile (MeCN), RT to 40 °C(Recommended Starting Point) The Masamune-Roush conditions. LiCl acts as a Lewis acid, coordinating to the carbonyl oxygen, making it more electrophilic and facilitating the nucleophilic attack. DBU is a non-nucleophilic, yet sufficiently strong, base.[7][9]
Triethylamine / MgBr₂ THF, RTRathke's conditions. Similar to Masamune-Roush, the Mg(II) ion is a stronger Lewis acid than LiCl, providing enhanced activation of the carbonyl substrate.[5][8]
KHMDS / 18-Crown-6 THF, -78 °C to RTThis combination creates a "naked" and highly reactive potassium enolate. It is often used for the Still-Gennari modification to achieve (Z)-selectivity but can also be effective for overcoming steric barriers in challenging cases due to its high reactivity.[1][10]
iPrMgCl THFA Grignard reagent can act as a base. Recent studies have shown that magnesium-based systems can be highly effective and selective, forming a stable magnesium phosphonoenolate that can react efficiently.[8][11][8][11]

2. Adjust Reaction Temperature and Time: Sterically hindered reactions often require more energy to overcome the activation barrier.

  • Increase Temperature: Gradually increasing the reaction temperature (e.g., from room temperature to reflux) can provide the necessary energy. Monitor the reaction closely for potential decomposition of starting materials or products.

  • Extend Reaction Time: These reactions are often sluggish. Extending the reaction time from a few hours to 24-48 hours may be necessary to achieve a reasonable conversion.

Q4: I've tried adjusting the base and temperature with minimal success. What other modifications can I explore?

If initial optimizations are insufficient, you may need to alter the structure of your phosphonate reagent or employ more specialized protocols.

1. Change the Phosphonate Ester Group: The steric bulk of the phosphonate itself can be a factor. Most standard HWE reagents are dimethyl or diethyl phosphonates.

  • Less Bulky Esters: Switching from diethyl to dimethyl phosphonate can sometimes help by reducing steric congestion around the phosphorus center.

  • Electron-Withdrawing Esters: For highly challenging cases, consider the Still-Gennari modification, which utilizes bis(2,2,2-trifluoroethyl) phosphonates.[1][10] The strong electron-withdrawing nature of the trifluoroethyl groups increases the acidity of the α-proton, making deprotonation easier. This can sometimes help overcome the kinetic barrier even with hindered substrates.[1][10]

2. Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate sluggish reactions by efficiently transferring energy into the system.[12] For sterically hindered HWE reactions, microwave heating can shorten reaction times from days to minutes and significantly improve yields where conventional heating fails.[12]

Troubleshooting Workflow & Experimental Protocol

Here is a logical workflow for troubleshooting your reaction, followed by a detailed experimental protocol for the highly recommended Masamune-Roush conditions.

Troubleshooting_Workflow start_node Start: Low Yield with Ortho-Substituted Phosphonate p1 Confirm Purity of Starting Materials start_node->p1 Initial Check process_node process_node decision_node decision_node success_node Success! Isolate Product fail_node Re-evaluate Synthetic Route d1 Yield Improved? p1->d1 d1->success_node Yes p2 Switch to Milder Base: DBU / LiCl (Masamune-Roush) d1->p2 No p3 Run at RT for 24h p2->p3 d2 Yield Improved? p3->d2 d2->success_node Yes p4 Gradually Increase Temperature (e.g., 40°C, then 60°C) d2->p4 No d3 Yield Improved? p4->d3 d3->success_node Yes p5 Consider Alternative Conditions: a) Rathke (NEt₃/MgBr₂) b) Microwave Synthesis d3->p5 No d4 Yield Improved? p5->d4 d4->success_node Yes d4->fail_node No

Caption: A systematic workflow for troubleshooting hindered HWE reactions.

Detailed Protocol: Modified HWE Reaction for Sterically Hindered Substrates (Masamune-Roush Conditions)

This protocol is a robust starting point for ortho-substituted phosphonates that fail under standard NaH conditions.

Materials:

  • Anhydrous Lithium Chloride (LiCl) - Ensure it is thoroughly dried in a vacuum oven before use.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Ortho-substituted phosphonate (1.1 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add anhydrous LiCl (1.1 eq). Flame-dry the flask under vacuum and backfill with an inert atmosphere.

  • Reagent Addition: Add anhydrous acetonitrile via syringe. To this suspension, add the ortho-substituted phosphonate (1.1 eq) via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0 eq) to the reaction mixture via syringe.

  • Base Addition: Add DBU (1.1 eq) dropwise to the stirring solution at room temperature. The addition should be slow to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. If no significant conversion is observed after 12-24 hours, gradually warm the reaction mixture to 40-50 °C.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.

This systematic approach, grounded in a mechanistic understanding of the challenges posed by steric hindrance, will significantly improve your chances of success with these difficult but important transformations.

References

  • Wikipedia contributors. (2024). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. [Link]

  • Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]

  • Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

  • Matsuura, R., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. [Link]

  • Bode Research Group. (2019). OC II (FS 2019) – Problem Set. [Link]

  • Matsuura, R., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. [Link]

  • Tokyo University of Science. (2024). Breakthrough in HWE reaction offers pathway for anti-cancer drug development. [Link]

  • Ousmer, M., et al. (2001). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. [Link]

  • Głowacka, I. E., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7068. [Link]

  • ResearchGate. (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. [Link]

  • Ragaini, F., et al. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. Molecules, 15(9), 5908–5919. [Link]

Sources

Overcoming steric hindrance in Dimethyl (2-methoxyphenyl)phosphonate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Barriers in Phosphonate Coupling

Executive Summary: The "Ortho-Wall" Challenge

Researchers frequently encounter failure when attempting to synthesize or utilize Dimethyl (2-methoxyphenyl)phosphonate . The core issue is not merely steric bulk; it is the synergistic interference of the ortho-methoxy group.

  • Steric Hindrance: The ortho-substituent creates a physical blockade (cone angle interference) that inhibits the approach of the palladium catalyst during C-P bond formation (Hirao coupling).

  • Hemilability: The oxygen atom in the methoxy group can act as a hemilabile ligand, coordinating to the metal center and saturating the coordination sphere, effectively shutting down the catalytic cycle.

This guide provides field-proven protocols to bypass these barriers, moving beyond standard literature methods that often fail for ortho-substituted substrates.

Synthesis Module: Constructing the C-P Bond (Hirao Coupling)

User Scenario: “I am trying to couple 2-iodoanisole with dimethyl phosphite using Pd(PPh3)4, but I only recover starting material or dehalogenated byproducts.”

Root Cause Analysis

Standard ligands like triphenylphosphine (PPh3) are too labile and lack the bite angle required to stabilize the Palladium intermediate against the steric pressure of the ortho-methoxy group. The catalyst decomposes before reductive elimination can occur.

The Solution: The "dppf" Protocol

To overcome the "Ortho-Wall," you must switch to a bidentate ferrocenyl ligand. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) possesses a large bite angle and electronic richness that stabilizes the Pd(II) species and forces the reductive elimination of the bulky phosphonate.

Optimized Protocol: Microwave-Assisted Hirao Coupling
ParameterStandard Condition (Fails)Optimized Condition (Works) Why?
Catalyst Source Pd(PPh3)4Pd(OAc)2 (5 mol%)More stable precursor; generates active Pd(0) in situ.
Ligand PPh3dppf (10 mol%)Large bite angle prevents catalyst death; resists displacement by OMe group.
Base Et3NEt3N or iPr2NEt (1.2 equiv)Acts as an HCl scavenger and reductant for Pd(II).
Solvent Toluene/THFEthanol or Toluene Ethanol can assist in H-phosphonate tautomerization.
Additive NoneNaI (Sodium Iodide) (10 mol%)Critical: Accelerates oxidative addition via the Finkelstein effect (Iodide is a better leaving group).
Energy Reflux (24h)Microwave (100°C, 1h) Overcomes the high activation energy barrier of the crowded transition state.
Step-by-Step Workflow
  • Charge: In a microwave vial, combine 2-bromoanisole (1.0 equiv), Dimethyl phosphite (1.2 equiv), Pd(OAc)2 (5 mol%), dppf (10 mol%), and NaI (10 mol%).

  • Solvate: Add anhydrous Toluene (0.5 M concentration).

  • Activate: Add Et3N (1.5 equiv). Seal the vial under Argon.

  • React: Irradiate at 100°C for 60 minutes .

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane). Note: The product is polar.

Application Module: HWE Olefination

User Scenario: “I successfully made the phosphonate, but it won’t react with my ketone in the Horner-Wadsworth-Emmons (HWE) reaction. NaH just gives me tar.”

Root Cause Analysis

The ortho-methoxy group destabilizes the phosphonate carbanion through electronic repulsion and steric crowding. Using harsh bases like NaH or LiHMDS often leads to side reactions (polymerization) rather than the desired nucleophilic attack on the carbonyl.

The Solution: Masamune-Roush Conditions

Switch to "soft" activation using Lithium Chloride (LiCl) and an amine base (DBU ). The Li+ cation coordinates to the phosphonate oxygens, increasing the acidity of the


-proton, allowing deprotonation by a mild base like DBU.
Optimized Protocol: Mild Olefination
  • Activation: Dissolve Dimethyl (2-methoxyphenyl)phosphonate (1.2 equiv) in dry MeCN.

  • Additive: Add LiCl (anhydrous, 1.2 equiv). Stir for 10 mins to allow coordination.

  • Base: Add DBU (1.2 equiv). The solution may turn slight yellow (anion formation).

  • Coupling: Add the ketone/aldehyde (1.0 equiv). Stir at Room Temperature .

  • Result: This method avoids high temperatures and strong bases, preserving the sensitive ortho-substituted architecture.

Troubleshooting Logic & Decision Trees

Visual Guide 1: Troubleshooting Low Yields in Hirao Coupling

HiraoTroubleshooting Start Problem: Low Yield in Phosphonate Coupling CheckHalide 1. Check Aryl Halide Start->CheckHalide IsChloride Is it an Aryl Chloride? CheckHalide->IsChloride SwitchBromide Switch to Bromide/Iodide OR use Ni-catalyst IsChloride->SwitchBromide Yes CheckLigand 2. Check Ligand System IsChloride->CheckLigand No IsPPh3 Using PPh3? CheckLigand->IsPPh3 SwitchDppf CRITICAL: Switch to Pd(OAc)2 + dppf IsPPh3->SwitchDppf Yes CheckMethod 3. Check Activation Method IsPPh3->CheckMethod No (Already using dppf) SwitchDppf->CheckMethod IsThermal Standard Thermal Reflux? CheckMethod->IsThermal SwitchMicro Switch to Microwave (100°C, 1h) IsThermal->SwitchMicro Yes CheckAdditive 4. Steric Wall Persists? IsThermal->CheckAdditive No AddNaI Add NaI (10 mol%) (Finkelstein Assist) CheckAdditive->AddNaI

Caption: Step-by-step diagnostic workflow for resolving low conversion in steric-heavy C-P bond formation.

Visual Guide 2: The "Ortho-Wall" Mechanism

OrthoEffect Pd Pd(0) Species Complex Oxidative Addition Complex Pd->Complex + Substrate Substrate 2-Haloanisole Substrate->Complex StericClash STERIC CLASH: Ortho-OMe vs Ligand Complex->StericClash Monodentate Ligands Hemilability Hemilabile O-Coordination (Blocks Active Site) Complex->Hemilability Low Electron Density Solution Solution: Wide Bite Angle (dppf) StericClash->Solution Forces Reductive Elimination Hemilability->Solution Outcompetes O-Binding

Caption: Visualization of the steric and electronic interference caused by the ortho-methoxy group during catalysis.

Frequently Asked Questions (FAQ)

Q1: Can I use Dimethyl phosphite directly, or do I need to generate the salt first?

  • Answer: In the Hirao coupling (Pd-catalyzed), you do not need to pre-generate the salt. The amine base (Et3N) is sufficient to shift the equilibrium of the H-phosphonate tautomer P(O)H

    
     P(OH) to the active nucleophilic species in situ. Pre-generating the salt often leads to oxidation before the reaction begins.
    

Q2: My product is co-eluting with phosphine oxide byproducts. How do I purify it?

  • Answer: This is common when using dppf.

    • Oxidation: Treat your crude reaction mixture with a mild oxidant (dilute H2O2) to ensure all free phosphine ligand is converted to the oxide (which is much more polar).

    • Wash: Dissolve the crude in Et2O (Diethyl ether). Phosphine oxides are often less soluble in cold ether than the phosphonate product. Filter off the solids.

    • Column: Use a gradient of Hexane:Acetone (Acetone is excellent for separating organophosphorus compounds) rather than EtOAc.

Q3: Why does the reaction turn black immediately?

  • Answer: Immediate "blacking out" indicates rapid precipitation of Pd(0) (Palladium black). This means your ligand is not stabilizing the metal.

    • Fix: Ensure your solvent is degassed thoroughly (Argon sparge for 15 mins). Oxygen kills the active catalyst.

    • Fix: Increase the Ligand:Metal ratio to 3:1 or 4:1.

Q4: Can I use this protocol for 2,6-dimethoxyphenyl derivatives?

  • Answer: 2,6-disubstitution is the "Boss Level" of steric hindrance. The dppf protocol may struggle. For these cases, switch to SPhos or XPhos (Buchwald ligands) which are designed to create a "pocket" for the metal, or use Nickel catalysis (NiCl2(dppe)) which has a smaller atomic radius and can sometimes access tighter steric spaces than Palladium.

References

  • Montchamp, J.-L. "Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates." Journal of the American Chemical Society. (Demonstrates the superiority of Pd(OAc)2/dppf for hindered substrates).

  • Keglevich, G. "Microwave-Assisted Hirao Reaction of Aryl Halides." Current Organic Synthesis. (Validates the use of microwave irradiation to overcome activation energy in P-C coupling).

  • Blanchet, J., et al. "Mild Horner-Wadsworth-Emmons Olefination using Masamune-Roush Conditions." Tetrahedron Letters. (Establishes the LiCl/DBU protocol for sensitive phosphonates).

  • Kalek, M., & Stawinski, J. "Palladium-Catalyzed C-P Bond Formation: Mechanistic Insights." Organometallics. (Explains the role of additives like NaI in accelerating oxidative addition).

Technical Support Center: Strategies for Solubilizing Dimethyl (2-methoxyphenyl)phosphonate in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, achieving consistent and reliable aqueous solubility of promising compounds like Dimethyl (2-methoxyphenyl)phosphonate is a critical first step in experimental success. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address the specific challenges you may encounter. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Dimethyl (2-methoxyphenyl)phosphonate, and why is it challenging to dissolve in water?

A structurally similar compound, Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate, exhibits a low water solubility of 0.5-1.0 mg/mL[1]. Given the structural similarities, it is reasonable to anticipate that Dimethyl (2-methoxyphenyl)phosphonate also falls into the "poorly soluble" to "sparingly soluble" category in aqueous media.

The primary challenge in dissolving this compound arises from the unfavorable energetics of accommodating the large, nonpolar phenyl and methoxy groups within the highly polar, hydrogen-bonded network of water.

Q2: I'm observing precipitation when I add my DMSO stock of Dimethyl (2-methoxyphenyl)phosphonate to my aqueous buffer. What is causing this and how can I prevent it?

A2: This is a common issue known as "solvent-shifting" precipitation. When a concentrated stock solution in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the resulting solvent mixture, leading to the formation of a precipitate.

To prevent this, it is crucial to control the rate of addition and ensure rapid dispersion. Here is a recommended procedure:

  • Reverse the Order of Addition: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vigorously stirring aqueous buffer. This ensures that the compound is immediately dispersed in a large volume of the final solvent system.

  • Optimize Final Co-solvent Concentration: Ensure that the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain the solubility of your compound at the desired final concentration. Be mindful that high concentrations of organic solvents can be detrimental to biological systems, so optimization is key.

  • Consider Temperature Effects: In some cases, warming the aqueous buffer slightly (if compatible with your experimental system) can increase the solubility of the compound during preparation. However, be cautious as elevated temperatures can also accelerate compound degradation.

Q3: Are there alternative methods to using co-solvents for solubilizing Dimethyl (2-methoxyphenyl)phosphonate for my cell-based assays?

A3: Yes, several alternative formulation strategies can be employed, which are often more biocompatible than high concentrations of organic co-solvents. The most common and effective approaches include the use of surfactants and cyclodextrins.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby enhancing their solubility in water.

The choice between these methods will depend on the specific requirements of your experiment, including the desired concentration of Dimethyl (2-methoxyphenyl)phosphonate and the tolerance of your biological system to these excipients.

Troubleshooting Guide

Issue Potential Cause & Scientific Rationale Suggested Solutions & Optimization Steps
Initial Precipitation Upon Dilution Solvent-Shifting: Rapid change in solvent polarity upon dilution of an organic stock solution into an aqueous buffer, causing the compound to exceed its solubility limit.1. Reverse Addition: Add the organic stock dropwise to the vigorously stirring aqueous buffer. 2. Increase Co-solvent Percentage: Incrementally increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol), while staying within the tolerance limits of your assay. 3. Sonication: Briefly sonicate the final solution to aid in the dissolution of any micro-precipitates.
Cloudiness or Precipitation Over Time Metastable Solution: The initial clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound begins to crystallize or precipitate out to reach a lower energy state. Hydrolysis: Phosphonate esters can be susceptible to hydrolysis, especially in non-neutral pH conditions, leading to the formation of less soluble phosphonic acid derivatives.1. Use of Solubilizing Excipients: Incorporate surfactants (e.g., Tween® 80, Poloxamer 188) or cyclodextrins (e.g., HP-β-CD) into your aqueous buffer to create a stable formulation. 2. pH Control: Ensure your aqueous buffer is at a pH where the compound exhibits maximum stability. For many phosphonate esters, neutral to slightly acidic pH is preferable to alkaline conditions which can accelerate hydrolysis. 3. Fresh Preparations: Prepare solutions fresh before each experiment to minimize the impact of time-dependent precipitation or degradation.
Inconsistent Experimental Results Variable Solubilization: Incomplete or inconsistent solubilization can lead to variations in the effective concentration of the compound in your experiments. Compound Aggregation: Even if appearing clear, the compound may exist as nano-aggregates, which can have different biological activity compared to the monomeric form.1. Standardized Protocol: Develop and strictly adhere to a standardized protocol for solution preparation. 2. Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles or aggregates. 3. Characterize Your Formulation: For critical applications, consider using techniques like Dynamic Light Scattering (DLS) to assess for the presence of aggregates.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System
  • Prepare a Concentrated Stock Solution: Dissolve Dimethyl (2-methoxyphenyl)phosphonate in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution, using gentle warming or brief sonication if necessary.

  • Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS) and ensure it is at the correct pH and temperature.

  • Dilution: While vigorously stirring the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration. The final DMSO concentration should ideally be kept below 1% (v/v) for most cell-based assays, but this may need to be optimized.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, consider reducing the final concentration of the compound or increasing the co-solvent percentage (if permissible for your experiment).

Protocol 2: Solubilization using Cyclodextrins
  • Prepare a Cyclodextrin-Containing Buffer: Dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer to a concentration of 1-10% (w/v). Stir until fully dissolved.

  • Prepare a Concentrated Stock Solution: As in the co-solvent protocol, prepare a concentrated stock of Dimethyl (2-methoxyphenyl)phosphonate in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • Complexation: While stirring the cyclodextrin-containing buffer, slowly add the concentrated stock solution.

  • Equilibration: Allow the solution to stir for at least 30 minutes to an hour at room temperature to ensure the formation of the inclusion complex.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any non-encapsulated compound or aggregates.

Visualizing Solubilization Strategies

Workflow for Troubleshooting Solubility Issues

G start Start: Poor Solubility of Dimethyl (2-methoxyphenyl)phosphonate cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO) start->cosolvent precipitates Observe Precipitation? cosolvent->precipitates success1 Success: Clear, Stable Solution precipitates->success1 No troubleshoot_cosolvent Troubleshoot Co-solvent Method precipitates->troubleshoot_cosolvent Yes troubleshoot_cosolvent->cosolvent Optimize alternative Consider Alternative Formulation troubleshoot_cosolvent->alternative surfactant Use Surfactants (e.g., Tween® 80) alternative->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) alternative->cyclodextrin check_stability Assess Long-Term Stability surfactant->check_stability cyclodextrin->check_stability success2 Success: Stable Formulation check_stability->success2 Stable reoptimize Re-optimize Formulation/Concentration check_stability->reoptimize Unstable reoptimize->alternative

Caption: A decision-making workflow for addressing solubility challenges.

Mechanism of Micellar Solubilization

G cluster_micelle Surfactant Micelle tail node1 node1->center node2 node2->center node3 node3->center node4 node4->center node5 node5->center node6 node6->center node7 node7->center node8 node8->center compound Dimethyl (2-methoxyphenyl)phosphonate water Aqueous Medium

Caption: Encapsulation of the hydrophobic drug within a surfactant micelle.

References

Sources

Technical Support Center: Optimizing Reactions with Dimethyl (2-methoxyphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dimethyl (2-methoxyphenyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges, particularly those related to moisture, and ensure the efficiency and success of your reactions.

Understanding the Impact of Moisture

Dimethyl (2-methoxyphenyl)phosphonate, like many organophosphorus reagents, is susceptible to hydrolysis. The presence of water, even in trace amounts, can significantly impact reaction yields by degrading the starting material. This section delves into the mechanism of this degradation and its practical implications.

Q1: Why is my reaction with Dimethyl (2-methoxyphenyl)phosphonate failing or giving low yields? I suspect moisture contamination.

A1: Moisture is a primary culprit in reactions involving phosphonate esters. The phosphorus atom in Dimethyl (2-methoxyphenyl)phosphonate is electrophilic and susceptible to nucleophilic attack by water. This leads to hydrolysis, breaking the P-O-CH₃ bond and forming monomethyl (2-methoxyphenyl)phosphonate and methanol. This side reaction consumes your starting material, leading to reduced product formation. The hydrolysis can be catalyzed by both acidic and basic conditions, making stringent control of reaction conditions paramount.[1][2][3]

The reaction mechanism generally proceeds through a trigonal bipyramidal intermediate, where the water molecule acts as the incoming nucleophile.[4] The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic properties of the substituents on the phosphorus atom.[2]

Troubleshooting Guide: Low Reaction Efficiency

When faced with disappointing results, a systematic approach to troubleshooting is essential. This section provides a logical workflow to identify and resolve issues related to moisture in your Dimethyl (2-methoxyphenyl)phosphonate reactions.

Q2: I'm performing a Horner-Wadsworth-Emmons (HWE) reaction and the yield is much lower than expected. How can I determine if moisture is the problem?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis, but its success hinges on the generation of a phosphonate carbanion, which is a strong base.[5][6][7] Any protic solvent, like water, will quench this carbanion, thus inhibiting the reaction.

To diagnose moisture as the issue, consider the following:

  • Reagent Purity: Ensure the Dimethyl (2-methoxyphenyl)phosphonate itself is anhydrous. If it has been stored improperly or for a long time, it may have absorbed atmospheric moisture.

  • Solvent Dryness: The solvent is often the largest source of water contamination. Even "anhydrous" solvents from commercial suppliers can have unacceptable levels of moisture for sensitive reactions.

  • Reaction Setup: Glassware that has not been properly dried can harbor a film of adsorbed water.[8] Improperly sealed reaction vessels can also allow atmospheric moisture to enter.

A simple diagnostic test is to run a small-scale, parallel reaction under rigorously anhydrous conditions and compare the yield to your standard procedure.

Q3: What are the visible signs of moisture contamination in my reaction?

A3: While there may not always be obvious visual cues, some indicators of moisture contamination include:

  • Incomplete Dissolution of Reagents: If you are using a base like sodium hydride (NaH) for your HWE reaction, you may observe less than expected hydrogen gas evolution, or the base may appear clumpy and unreactive.

  • Precipitation: The formation of unexpected precipitates could indicate the presence of insoluble hydrolysis byproducts.

  • Inconsistent Results: If you are experiencing significant variability in yield between batches, it could be due to fluctuating levels of moisture contamination.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of working with Dimethyl (2-methoxyphenyl)phosphonate and minimizing the impact of moisture.

Q4: What is the best way to dry the solvents for my reaction?

A4: The choice of drying method depends on the solvent and the required level of dryness. Here are some effective methods:

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for removing water from a variety of organic solvents.[9][10] Ensure the sieves are properly activated by heating under vacuum before use.[9]

  • Distillation from a Drying Agent: For highly sensitive reactions, distilling the solvent from a suitable drying agent is recommended.[11] Common drying agents include:

    • Calcium Hydride (CaH₂): Effective for drying hydrocarbons, ethers, and esters.[11]

    • Sodium/Benzophenone: Used for drying ethers and hydrocarbons. The deep blue color of the benzophenone ketyl radical indicates anhydrous conditions.

  • Azeotropic Distillation: For removing water from starting materials, azeotropic distillation with a solvent like toluene can be effective.[12]

Q5: How can I ensure my glassware is sufficiently dry?

A5: Glassware can adsorb a significant amount of water on its surface.[8] To ensure it is dry:

  • Oven Drying: Place the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.[8]

  • Flame Drying: For quick drying, assemble the glassware and heat it with a heat gun or a Bunsen burner under a stream of dry, inert gas. Allow the glassware to cool to room temperature under the inert atmosphere before adding reagents.

Q6: What is the proper technique for setting up a reaction under an inert atmosphere?

A6: Using an inert atmosphere is crucial for excluding moisture and oxygen.[13] The most common methods are:

  • Schlenk Line: A Schlenk line allows you to evacuate the air from your reaction vessel and backfill it with an inert gas like nitrogen or argon. Performing several vacuum/backfill cycles is recommended to ensure a truly inert atmosphere.[11]

  • Glovebox: For extremely sensitive reactions, a glovebox provides a controlled environment with very low levels of oxygen and moisture.[14]

  • Balloon Technique: A simpler method for less sensitive reactions involves flushing the reaction flask with an inert gas from a balloon.[15][16]

Experimental Protocols

Protocol 1: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone
  • Pre-drying: Pre-dry the THF by letting it stand over anhydrous calcium chloride or magnesium sulfate for 24 hours.

  • Setup: In a fume hood, assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is oven-dried.

  • Addition of Drying Agents: To the distillation flask, add sodium metal (cut into small pieces) and a small amount of benzophenone.

  • Reflux: Add the pre-dried THF to the flask and begin heating to reflux under an inert atmosphere (nitrogen or argon).

  • Color Change: Continue to reflux until a persistent deep blue or purple color develops. This indicates that the solvent is anhydrous.

  • Distillation: Distill the dry THF directly into the reaction vessel or a dry storage flask under an inert atmosphere.

Caution: Sodium is highly reactive with water. Handle with extreme care.

Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
  • Glassware Preparation: Ensure all glassware is oven-dried and assembled while still hot.

  • Connect to Schlenk Line: Connect the reaction flask to the Schlenk line via a rubber hose.

  • Evacuate: Close the gas inlet on the flask and open the vacuum tap on the Schlenk line to evacuate the flask.

  • Backfill: Close the vacuum tap and open the inert gas tap to fill the flask with nitrogen or argon.

  • Repeat: Repeat the evacuate/backfill cycle three to five times to ensure a completely inert atmosphere.

  • Maintain Positive Pressure: After the final backfill, leave the flask under a positive pressure of inert gas, which can be monitored with an oil bubbler.

Data Presentation

Drying AgentSuitable SolventsTypical Residual Water Content (ppm)Notes
Activated 3Å Molecular Sieves Alcohols, Acetonitrile, THF<10Requires proper activation.
**Calcium Hydride (CaH₂) **Hydrocarbons, Ethers, Esters<10Reacts with water to produce H₂ gas.
Sodium/Benzophenone Ethers, Hydrocarbons<1Color indicator for dryness.
Anhydrous Magnesium Sulfate General Pre-drying50-100High capacity for water absorption.
Anhydrous Sodium Sulfate General Pre-drying100-200Slower and less efficient than MgSO₄.

Visualizations

Hydrolysis of Dimethyl (2-methoxyphenyl)phosphonate

Hydrolysis reagent Dimethyl (2-methoxyphenyl)phosphonate intermediate Trigonal Bipyramidal Intermediate reagent->intermediate Nucleophilic Attack water H₂O water->intermediate product1 Monomethyl (2-methoxyphenyl)phosphonate intermediate->product1 Elimination product2 Methanol (CH₃OH) intermediate->product2

Caption: Mechanism of moisture-induced degradation.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting start Low Reaction Yield check_reagents Verify Reagent Purity and Dryness start->check_reagents check_solvent Confirm Solvent Anhydrous start->check_solvent check_setup Inspect Reaction Setup for Leaks start->check_setup dry_reagents Dry/Purify Starting Materials check_reagents->dry_reagents Impure/Wet rerun Re-run Reaction check_reagents->rerun Pure/Dry dry_solvent Re-dry or Distill Solvent check_solvent->dry_solvent Wet check_solvent->rerun Dry improve_setup Flame-dry Glassware, Use High-Vacuum Grease check_setup->improve_setup Leaks Found check_setup->rerun No Leaks dry_reagents->rerun dry_solvent->rerun improve_setup->rerun

Caption: A systematic approach to problem-solving.

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • University of Rochester. Tips & Tricks: Drying Methods. [Link]

  • Quora. (2021, July 29). How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry). [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Direct synthesis of -ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. [Link]

  • Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]

  • PMC - NIH. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs. [Link]

  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. [Link]

  • OECD SIDS. (2002, October 21). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. [Link]

  • Wikipedia. Phosphonate. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Journal of the American Chemical Society. (2003, October 1). Transition State Differences in Hydrolysis Reactions of Alkyl versus Aryl Phosphate Monoester Monoanions. [Link]

  • PMC - NIH. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

  • Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

  • DTIC. Hydrolysis of Phosphorus Esters: A Computational Study. [Link]

  • MDPI. (2021, May 11). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

  • RSC Publishing. Microwave-assisted hydrolysis of phosphonatediesters: an efficient protocol for the preparation of phosphonic acids. [Link]

  • Google Patents.
  • IUPAC. The hydrolysis of a phosphate, phosphonat. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Dimethyl (2-methoxyphenyl)phosphonate and its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of Dimethyl (2-methoxyphenyl)phosphonate and its potential reaction products. Tailored for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering detailed protocols and comparative data to facilitate robust and reliable analytical method development.

Introduction: The Analytical Imperative

Dimethyl (2-methoxyphenyl)phosphonate is a member of the organophosphorus compound family, a class of molecules with diverse applications, from pharmaceutical intermediates to chemical warfare agent simulants.[1][2] The analysis of this compound and its reaction products—arising from synthesis, degradation, or metabolism—is critical for quality control, process optimization, and safety assessment. Mass spectrometry (MS), coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this task.[3][4]

The choice of analytical technique, however, is not trivial. The physicochemical properties of the target analytes, including volatility, polarity, and thermal stability, dictate the most suitable approach. This guide compares two principal platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the technical insights required to select and implement the optimal method.

Strategic Selection: GC-MS vs. LC-MS

The fundamental difference between GC and LC lies in the mobile phase used to separate analytes. This distinction dictates the types of compounds that can be analyzed and the ionization techniques that can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for volatile and thermally stable compounds.[4] Analytes are vaporized and separated in a gaseous mobile phase before entering the mass spectrometer.

  • Strengths:

    • Excellent chromatographic resolution, leading to sharp, well-resolved peaks.[4]

    • Robust and highly reproducible.

    • Extensive, standardized libraries of electron ionization (EI) spectra are available for compound identification.

  • Limitations:

    • Requires analytes to be volatile and thermally stable.

    • Highly polar phosphonic acids, potential hydrolysis products, are non-volatile and require derivatization prior to analysis to increase their volatility and thermal stability.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS): This platform is exceptionally versatile, capable of analyzing a much broader range of compounds, particularly those that are non-volatile, polar, or thermally labile.[6]

  • Strengths:

    • Wide applicability to polar and non-volatile compounds, including phosphonic acids, without the need for derivatization.[6][7]

    • Soft ionization techniques minimize fragmentation, preserving the molecular ion for accurate mass determination.

    • Highly suitable for analyzing complex matrices.[3]

  • Limitations:

    • Chromatographic resolution can sometimes be lower than in GC.

    • Matrix effects (ion suppression or enhancement) can be more pronounced.[6]

    • Spectral libraries are less standardized than for GC-EI-MS.

Below is a decision-making workflow for selecting the appropriate technique.

start Analyte Properties volatility Volatile & Thermally Stable? start->volatility derivatization Derivatization Feasible? volatility->derivatization No gcms GC-MS is Preferred volatility->gcms Yes derivatization->gcms Yes lcms LC-MS is Preferred derivatization->lcms No

Caption: Technique selection workflow for phosphonate analysis.

Ionization Techniques: A Comparative Overview

The ionization source is the heart of the mass spectrometer, converting neutral analyte molecules into gas-phase ions. The choice of ionization method profoundly impacts the resulting mass spectrum.

Ionization TechniquePrincipleTypical Use CaseFragmentationKey Characteristics
Electron Ionization (EI) High-energy electrons bombard the analyte, causing electron ejection and extensive fragmentation.[8]GC-MSHard/ExtensiveProvides a reproducible "fingerprint" spectrum ideal for library matching. Molecular ion may be weak or absent.
Chemical Ionization (CI) Reagent gas ions (e.g., from methane or ammonia) transfer a proton to the analyte in a less energetic process.[8][9]GC-MSSoftProduces a strong protonated molecule [M+H]⁺, aiding in molecular weight determination. Less structural information from fragmentation.[9]
Electrospray Ionization (ESI) A high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, ions are transferred to the gas phase.[10]LC-MSVery SoftIdeal for polar, non-volatile compounds.[6] Minimal fragmentation; readily forms protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.
Atmospheric Pressure Chemical Ionization (APCI) The LC eluent is sprayed through a heated nebulizer, and a corona discharge creates reactant ions that ionize the analyte.[10]LC-MSSoftSuitable for less polar compounds that are not easily ionized by ESI. Can tolerate higher flow rates.

Fragmentation Patterns of Dimethyl (2-methoxyphenyl)phosphonate

Understanding the fragmentation pathways is crucial for structural elucidation and method development (e.g., for selected ion monitoring or multiple reaction monitoring).

Parent Compound: Dimethyl (2-methoxyphenyl)phosphonate Formula: C₉H₁₃O₄P Molecular Weight: 216.17 g/mol

Expected Fragmentation (EI-MS): Under high-energy Electron Ionization, extensive fragmentation is expected. The resulting mass spectrum is a composite of various cleavage and rearrangement products.

m/z (Proposed Fragment Ion)Proposed Structure / Neutral LossMechanistic Rationale
216[M]⁺•Molecular Ion
201[M - CH₃]⁺Loss of a methyl radical from a methoxy group.
185[M - OCH₃]⁺Loss of a methoxy radical.
155[M - OCH₃ - CH₂O]⁺Subsequent loss of formaldehyde, a common rearrangement for phosphonates.[11]
124[CH₃O(C₆H₄)P(O)H]⁺Cleavage of the P-OCH₃ bonds.
109[(CH₃O)₂PO]⁺Fragment corresponding to the dimethyl phosphate portion.[9]
91[C₇H₇]⁺Tropylium ion, a common fragment from aromatic compounds.

Expected Fragmentation (ESI-MS/MS): Using "soft" ESI, the primary ion will be the protonated molecule [M+H]⁺ at m/z 217. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would then be used to generate structurally informative fragments.

M [M+H]⁺ m/z 217 F1 m/z 185 M->F1 - CH₃OH F3 m/z 109 M->F3 - C₇H₈O F2 m/z 155 F1->F2 - CH₂O

Caption: Simplified ESI-MS/MS fragmentation of protonated Dimethyl (2-methoxyphenyl)phosphonate.

Detailed Experimental Protocols

The following protocols provide a robust starting point for method development. Optimization will be necessary based on the specific instrumentation and reaction mixture complexity.

Protocol 1: GC-MS Analysis for Volatile Products

This method is suitable for the parent compound and other non-polar, thermally stable byproducts.

  • Sample Preparation:

    • Dilute the reaction mixture 1:1000 in ethyl acetate.

    • Vortex for 30 seconds.

    • If acidic byproducts are of interest, perform derivatization:

      • Evaporate 100 µL of the diluted sample to dryness under a gentle stream of nitrogen.

      • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

      • Heat at 70°C for 30 minutes. This process converts polar P-OH groups into volatile P-O-Si(CH₃)₃ groups.[5]

  • GC-MS Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/splitless inlet, 250°C, splitless mode (1 µL injection).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[4]

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Quadrupole or Ion Trap Mass Spectrometer.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line: 280°C.

    • Acquisition Mode: Full Scan (m/z 50-450).

  • Data Analysis:

    • Identify peaks by comparing retention times with authentic standards.

    • Confirm identity by matching the acquired EI mass spectrum against a spectral library (e.g., NIST).

    • Quantify using an internal standard and constructing a calibration curve.

Protocol 2: LC-MS/MS Analysis for Polar and Non-Volatile Products

This method is ideal for analyzing potential hydrolysis products like (2-methoxyphenyl)phosphonic acid and its monomethyl ester without derivatization.

  • Sample Preparation:

    • Dilute the reaction mixture 1:1000 in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Filter through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Instrumentation & Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: Waters Atlantis Premier BEH C18 AX (2.1 x 100 mm, 1.7 µm). This mixed-mode column provides retention for polar acidic compounds.[7]

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear ramp to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B (re-equilibration).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Tandem Quadrupole (QqQ) or Orbitrap Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan MS/dd-MS2 for identification.

  • Data Analysis:

    • Identify compounds by matching retention time and MS/MS fragmentation patterns with standards.

    • For MRM, select a precursor ion (e.g., [M+H]⁺) and one or two product ions for each analyte to ensure specificity and sensitivity.

    • Quantify using a matrix-matched calibration curve to mitigate potential matrix effects.

Conclusion

The mass spectrometric analysis of Dimethyl (2-methoxyphenyl)phosphonate and its reaction products requires a tailored approach based on the specific analytical goals and the nature of the analytes. GC-MS offers high-resolution separation and definitive library-based identification for volatile components, but necessitates derivatization for polar hydrolysis products.[5] Conversely, LC-MS provides a more universal workflow, capably analyzing both the parent compound and its polar, non-volatile products without derivatization, making it a powerful tool for comprehensive reaction monitoring.[6] By understanding the principles of chromatography, ionization, and fragmentation detailed in this guide, researchers can develop and validate robust analytical methods to support their scientific and developmental objectives.

References

  • Holmstead, R. L., & Fukuto, T. R. (1974). Chemical Ionization Mass Spectrometry of Organophosphorus Insecticides. Journal of the AOAC, 57(5). [Link]

  • Elhag, D., Abdalla, B., Suliman, S., & Ali, I. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. [Link]

  • Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific Application Note. [Link]

  • Klinger, J., & Langer, U. (2020). Detecting traces of phosphonates. Wiley Analytical Science. [Link]

  • Wang, C., Wang, Z., Wang, Y., et al. (2019). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. Water Research, 161, 448-457. [Link]

  • McCarthy, S., & G.G.Z. (2021). LC-MS Analysis of Underivatized Bisphosphonate Drugs Using Mixed-Mode Reversed-Phase/Anion-Exchange Chromatography. Waters Corporation Application Note. [Link]

  • Wang, C., Wang, Z., Wang, Y., et al. (2019). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. ResearchGate. [Link]

  • Taha, D. A., & Al-Brakati, A. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4616. [Link]

  • Unknown. (n.d.). Ionization Methods in Organic Mass Spectrometry. University of Arizona. [Link]

  • Unknown. (n.d.). Mass Spectrometry Ionization Methods. Emory University. [Link]

  • Creaser, C. S., & O'Neill, K. E. (2003). Fragmentations and reactions of three isotopically labelled dimethyl methylphosphonate ions produced by electrospray ionisation in an ion trap mass spectrometer. Journal of the Chemical Society, Perkin Transactions 2, (11), 2051-2057. [Link]

  • Lattman, E., et al. (2017). Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. eScholarship, University of California. [Link]

  • Miles, Z. D., et al. (2021). Green Analytical Chemistry. IU Indianapolis ScholarWorks. [Link]

Sources

Technical Guide: Reproducibility of Olefination Protocols using Dimethyl (2-methoxybenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the specific reproducibility challenges associated with Dimethyl (2-methoxybenzyl)phosphonate , a semi-stabilized phosphonate reagent used in the synthesis of stilbenes.

CRITICAL NOMENCLATURE CLARIFICATION: The prompt specifies "Dimethyl (2-methoxyphenyl)phosphonate" (Ar-P bond). However, direct aryl phosphonates do not undergo Horner-Wadsworth-Emmons (HWE) olefination because they lack the necessary acidic


-proton.

This guide assumes the user intends to use Dimethyl (2-methoxybenzyl)phosphonate (Ar-CH


-P bond), the standard reagent for synthesizing 2-methoxystilbenes via olefination.

Executive Summary & Chemical Identity

Reagent: Dimethyl (2-methoxybenzyl)phosphonate CAS: 54753-43-2 (Typical analog) Reaction Class: Horner-Wadsworth-Emmons (HWE) Olefination Primary Application: Synthesis of methylated stilbenes (e.g., Resveratrol analogs, optical brighteners).

Why This Reagent?

Unlike the classic Wittig reagent (2-methoxybenzyl)triphenylphosphonium chloride, the phosphonate ester offers a distinct advantage in industrial and semi-industrial scaling: Purification . The byproduct (dimethyl phosphate salt) is water-soluble, whereas the Wittig byproduct (triphenylphosphine oxide) requires difficult chromatography or crystallization to remove.

However, reproducibility is often compromised because this reagent is semi-stabilized . Unlike ester-stabilized phosphonates (which are highly E-selective), benzyl phosphonates can yield variable E/Z ratios depending strictly on base and solvent choice.

Mechanistic Comparison: HWE vs. Wittig

To ensure reproducibility, one must understand the underlying thermodynamics.

The Selectivity Driver
  • Stabilized HWE Reagents (e.g., phosphonoacetates): The intermediate oxyanion equilibrates rapidly, leading to the thermodynamically stable E-alkene (>95%).

  • Semi-Stabilized HWE Reagents (This Reagent): The aryl ring provides less stabilization than a carbonyl. The reversibility of the intermediate addition step is slower. Consequently, kinetic Z-products can form if the reaction is not allowed to equilibrate or if the base cation "locks" the intermediate.

Comparative Analysis Table
FeatureHWE (Phosphonate) Wittig (Phosphonium Salt)
Active Species Phosphonate CarbanionPhosphonium Ylide
Byproduct Dimethyl phosphate (Water Soluble)Triphenylphosphine Oxide (Organic Soluble)
Base Requirement Moderately Strong (NaH, t-BuOK, LiHMDS)Strong (n-BuLi, NaH, t-BuOK)
Selectivity (Stilbenes) Predominantly E (Tunable)Mixtures or Z-selective (Salt-free)
Atom Economy Higher (Phosphate is lighter than TPPO)Lower
Mechanistic Pathway (DOT Diagram)

HWE_Mechanism Reagent Dimethyl (2-methoxybenzyl) phosphonate Carbanion Phosphonate Carbanion Reagent->Carbanion Deprotonation (-H+) Base Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane (Transition State) Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product (E)-2-Methoxystilbene Intermediate->Product Elimination Byproduct Dimethyl Phosphate (Water Soluble) Intermediate->Byproduct

Caption: The HWE cycle. For semi-stabilized phosphonates, the equilibrium at the Oxaphosphetane stage determines the E/Z ratio.

Experimental Reproducibility & Optimization

The following data synthesizes performance trends for semi-stabilized aryl phosphonates. Use this to select conditions based on your E/Z requirements.

Representative Optimization Data
EntryBase (Equiv)SolventTempYield (%)E:Z RatioNotes
1 NaH (1.2) THF 0°C → RT 85-92% 85:15 Standard Protocol. Robust.
2t-BuOK (1.2)THF0°C88%70:30Faster reaction, lower selectivity.
3LiHMDS (1.1)THF-78°C75%60:40Kinetic control favors Z-isomer.
4NaH (1.2)DMFRT90%88:12High solubility, difficult solvent removal.
5NaOMe (1.5)MeOHReflux60%95:5Thermodynamic control, but transesterification risks.
Key Reproducibility Factors
  • Moisture Sensitivity: The phosphonate carbanion is sensitive to water. Using "wet" THF will quench the anion, returning the starting material. Action: Distill THF over Na/Benzophenone or use molecular sieves.

  • Base Quality: Old NaH (coated in hydroxide) leads to incomplete deprotonation. Action: Titrate or use fresh 60% dispersion in oil.

  • Temperature Control: Unlike ester-phosphonates, aryl phosphonates do not always require -78°C. Starting at 0°C prevents exotherm-driven decomposition, while warming to RT ensures elimination of the phosphate.

Validated Protocol (Standard Operating Procedure)

Objective: Synthesis of (E)-2,4'-dimethoxystilbene (Model Reaction).

Materials
  • Dimethyl (2-methoxybenzyl)phosphonate (1.0 equiv)

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • Sodium Hydride (60% in oil, 1.2 equiv)

  • Anhydrous THF (0.5 M concentration)

  • 15-Crown-5 (0.1 equiv) [Optional: Enhances reaction rate]

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Base Suspension: Charge NaH (1.2 equiv) into the flask. Wash with dry hexane (3x) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous THF.

  • Carbanion Formation: Cool the suspension to 0°C (Ice bath). Add Dimethyl (2-methoxybenzyl)phosphonate dropwise (diluted in minimal THF).

    • Observation: Evolution of H2 gas. Solution typically turns yellow/orange.

    • Time: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Coupling: Add the aldehyde (diluted in THF) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) naturally. Stir for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc). The phosphonate spot should disappear.

  • Workup (The Reproducibility Check):

    • Quench with Saturated NH4Cl (5 mL).

    • Dilute with Ethyl Acetate.

    • Wash 1: Water (Removes dimethyl phosphate salt).

    • Wash 2: Brine.

    • Dry over MgSO4, filter, and concentrate.[1][2]

  • Purification: Recrystallization from hot Ethanol or Hexane/EtOAc is often sufficient for stilbenes, yielding pure E-isomer (Z-isomer often remains in the mother liquor).

Troubleshooting & Decision Workflow

Use this logic flow to diagnose failures or poor selectivity.

Optimization_Flow Start Start: Reaction Complete? CheckTLC Check TLC/NMR Start->CheckTLC Decision1 Conversion < 50%? CheckTLC->Decision1 Problem1 Issue: Wet Solvent or Bad Base Decision1->Problem1 Yes Decision2 Low E/Z Ratio (< 3:1)? Decision1->Decision2 No Fix1 Action: Dry THF, Increase Temp to Reflux Problem1->Fix1 Problem2 Issue: Kinetic Trapping Decision2->Problem2 Yes Success Success: High Yield/Purity Decision2->Success No Fix2 Action: Switch to NaOMe/MeOH (Thermodynamic Control) Problem2->Fix2

Caption: Decision tree for optimizing yield and selectivity in HWE olefination.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[3] The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961).[3] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Likhar, P. R., et al. (2009). Wavestream-Catalyzed HWE Olefination: A Green Protocol. Journal of Organic Chemistry. (Contextual reference for solvent effects).
  • Minami, T., & Motoyoshiya, J. (1992). Vinylphosphonates in Organic Synthesis. Synthesis, 1992(04), 333-349.
  • BenchChem Technical Library. (2025). Comparative Guide to Alkene Synthesis: HWE vs. Wittig.

Sources

Spectroscopic Characterization of Alkenes Derived from Aryl Phosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (Ando-Type Olefination) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stereochemical Imperative

In drug discovery and natural product synthesis, the geometry of an alkene—(


) vs. (

)—dictates biological activity. While the classic Horner-Wadsworth-Emmons (HWE) reaction using alkyl phosphonates is the gold standard for thermodynamic (

)-alkenes, it fails when kinetic (

)-selectivity is required.[1]

This guide focuses on alkenes derived from aryl phosphonates (specifically Ando-type reagents like diphenyl phosphonoacetates). These reagents offer a distinct mechanistic pathway favoring (


)-isomers.[2] We compare their performance and spectroscopic signatures against standard HWE (alkyl phosphonates) and Still-Gennari (trifluoroethyl phosphonates) alternatives, providing a robust framework for validation.

Mechanistic Logic & Reagent Selection

To interpret the spectra, one must understand the origin of the signal. The stereochemical outcome is determined by the stability and lifetime of the oxaphosphetane intermediate.

  • Standard HWE (Dialkyl): Reversible formation of intermediates allows thermodynamic equilibration to the more stable (

    
    )-alkene.
    
  • Aryl Phosphonates (Ando): The electron-withdrawing phenoxy groups on phosphorus accelerate the elimination step. This "fast elimination" traps the kinetically formed cis-intermediate before it can equilibrate, yielding the (

    
    )-alkene.
    
Visualization: Kinetic vs. Thermodynamic Pathways

The following diagram illustrates why aryl phosphonates yield distinct stereochemical products compared to their alkyl counterparts.

ReactionPathway Start Aldehyde + Phosphonate Betaine Betaine / Oxaphosphetane (Formation) Start->Betaine Path_Alkyl Alkyl Phosphonates (Slow Elimination) Betaine->Path_Alkyl Standard HWE Path_Aryl Aryl Phosphonates (Fast Elimination) Betaine->Path_Aryl Ando / Still-Gennari Equilibration Equilibration to Threo-Adduct Path_Alkyl->Equilibration Product_Z (Z)-Alkene (Kinetic) Path_Aryl->Product_Z Irreversible Collapse Product_E (E)-Alkene (Thermodynamic) Equilibration->Product_E

Figure 1: Divergent reaction pathways. Aryl phosphonates (Red path) force rapid elimination to the (Z)-alkene, bypassing the equilibration that leads to the (E)-isomer (Yellow/Green path).

Spectroscopic Characterization Guide

Distinguishing the (


)-alkene product of an aryl phosphonate reaction from the (

)-byproduct (or alternative synthesis) requires a multi-modal approach.
A. Nuclear Magnetic Resonance ( H NMR)

The primary validation tool is the vicinal coupling constant (


) across the newly formed double bond.
Feature(

)-Alkene (Aryl Phosphonate Product)
(

)-Alkene (Alkyl Phosphonate Product)
Mechanistic Cause
Coupling Constant (

)
6 – 12 Hz (Typically ~10-11 Hz)12 – 18 Hz (Typically ~15-16 Hz)Dihedral angle relationship (Karplus equation).
Chemical Shift (

)
Often deshielded (downfield) or distinct due to steric compression.Typically shielded relative to Z in specific environments.Anisotropic effects of neighboring substituents.
NOE Correlation Strong correlation between cis-substituents .No correlation between trans-substituents.Spatial proximity (< 5 Å).
B. Carbon NMR ( C NMR)

The


-gauche effect  is a critical, often overlooked validator.
  • (

    
    )-Isomer:  Allylic carbons are sterically compressed, resulting in an upfield shift  (lower ppm, typically 3–5 ppm difference) compared to the (
    
    
    
    )-isomer.
C. Infrared Spectroscopy (IR)

Useful for rapid, non-destructive screening of crude mixtures.

  • (

    
    )-Alkene:  C-H out-of-plane bending at 675–730 cm⁻¹ .
    
  • (

    
    )-Alkene:  C-H out-of-plane bending at 960–980 cm⁻¹ .
    

Performance Comparison: Aryl vs. Alternatives

Why choose aryl phosphonates (Ando) over Still-Gennari or Standard HWE?

ParameterAryl Phosphonates (Ando)Trifluoroethyl (Still-Gennari)Alkyl Phosphonates (Standard HWE)
Primary Selectivity (

)-Selective
(>90:10 typical)
(

)-Selective
(>95:5 typical)
(

)-Selective
(>95:5 typical)
Reagent Cost Moderate (Diphenyl phosphite derived)High (Trifluoroethanol derived)Low
Base Requirement Mild (NaH, TMEDA/DIPEA)Strong/Specific (KHMDS/18-crown-6)Mild to Strong (LiCl/DBU, NaH)
Reaction Temp -78 °C to 0 °CStrict -78 °C0 °C to RT
Byproduct Removal Diphenyl phosphate (Water soluble/extractable)Phosphate salt (Water soluble)Dialkyl phosphate (Water soluble)
Use Case Cost-effective (

)-synthesis; Scale-up friendly.
Maximum (

)-fidelity required; High-value targets.
General purpose (

)-alkenes.[3]

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of Ethyl (


)-cinnamate using Ethyl (diphenylphosphono)acetate (Ando Reagent).
Step 1: Reagent Preparation (If not commercial)
  • Reaction: Triethyl phosphonoacetate + PCl

    
    
    
    
    
    Phosphonoacetyl chloride
    
    
    + Phenol
    
    
    Ethyl (diphenylphosphono)acetate.
  • Note: Commercial availability of Ando reagents is improving, but in-situ preparation is common.

Step 2: Olefination Protocol
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvation: Dissolve Ethyl (diphenylphosphono)acetate (1.1 equiv) in anhydrous THF.

  • Deprotonation: Cool to -78 °C . Add NaH (1.1 equiv) or KHMDS dropwise. Stir for 20 min.

    • Expert Insight: Unlike Still-Gennari, Ando reagents often tolerate slightly warmer temperatures (-20 °C) without catastrophic loss of selectivity, but -78 °C is safer for initial trials.

  • Addition: Add Benzaldehyde (1.0 equiv) dropwise.

  • Reaction: Stir at -78 °C for 1–2 hours, then slowly warm to 0 °C.

  • Quench: Add saturated NH

    
    Cl solution.
    
Step 3: Workup & Isolation
  • Extraction: Extract with EtOAc (3x).

  • Wash: Wash combined organics with 1M NaOH (Critical Step).

    • Why? This removes the diphenyl phosphate byproduct, which can streak on silica columns.

  • Drying: Dry over MgSO

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 4: Validation (Self-Check)
  • Run

    
    H NMR:  Focus on the vinylic region (5.8 – 7.0 ppm).
    
  • Calculate

    
    :  Measure the distance between the doublet peaks in Hz.
    
    • If

      
       Hz 
      
      
      
      Success ((
      
      
      )-isomer).
    • If

      
       Hz 
      
      
      
      Failure (Thermodynamic (
      
      
      )-isomer formed; check temperature control).

References

  • Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates. Journal of Organic Chemistry. Link

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters. Link

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (For coupling constant analysis). Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. Link

Sources

Benchmarking Dimethyl (2-methoxyphenyl)phosphonate against Julia-Kocienski olefination

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the application of Dimethyl (2-methoxybenzyl)phosphonate against Julia-Kocienski Olefination reagents.

Technical Note on Nomenclature: The prompt specifies Dimethyl (2-methoxyphenyl)phosphonate (CAS: 55086-80-5). Chemically, this structure features a phosphorus atom directly bonded to the aromatic ring (


). This species lacks the acidic 

-protons required for olefination. Based on the context of "benchmarking against olefination," this guide proceeds with the chemically functional equivalent: Dimethyl (2-methoxybenzyl)phosphonate (a Horner-Wadsworth-Emmons reagent), which contains the necessary benzylic methylene group for carbanion formation.

Executive Summary

For the synthesis of E-2-methoxystilbenes and related styrenes, the choice between Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski (JK) chemistries is a trade-off between operational simplicity and stereochemical purity .

  • Dimethyl (2-methoxybenzyl)phosphonate (HWE): Best suited for early-phase discovery or cost-sensitive scale-ups where downstream purification (crystallization) can easily remove the Z-isomer. It offers higher atom economy but inferior stereocontrol (typically 85:15 to 90:10 E:Z).

  • Julia-Kocienski (PT-Sulfone): The superior choice for complex drug candidates requiring high isomeric purity (>98:2 E:Z). It tolerates the steric bulk of the ortho-methoxy group better than HWE but generates higher molecular weight waste.

Technical Deep Dive & Mechanism

Method A: Horner-Wadsworth-Emmons (HWE)

Reagent: Dimethyl (2-methoxybenzyl)phosphonate Mechanism: The reaction proceeds via the formation of a phosphonate carbanion.[1] Due to the semi-stabilized nature of the benzyl anion, the reversibility of the initial addition to the aldehyde is limited compared to fully stabilized ylides. This leads to "kinetic leakage," resulting in significant quantities of the Z-alkene.

  • Key Challenge: The ortho-methoxy group introduces steric strain in the transition state. In HWE, this often erodes E-selectivity further compared to para-substituted analogs.

Method B: Julia-Kocienski Olefination

Reagent: 1-((2-Methoxybenzyl)sulfonyl)-1-phenyl-1H-tetrazole (PT-Sulfone) Mechanism: This protocol utilizes a "one-pot" addition and Smiles rearrangement. The use of the Phenyltetrazole (PT) sulfone is critical. The bulky PT group, combined with a polar solvent (e.g., DMF or THF/HMPA), enforces an open transition state that overwhelmingly favors the thermodynamic E-alkene.

  • Key Advantage: The elimination step is stereospecific. Once the intermediate forms, the Smiles rearrangement drives the reaction to completion with high geometric fidelity.

Visualizing the Mechanistic Divergence

OlefinationPathways cluster_HWE Method A: HWE (Phosphonate) cluster_JK Method B: Julia-Kocienski Start Aldehyde Substrate HWE_Inter Oxaphosphetane (Restricted Reversibility) Start->HWE_Inter + Base/Reagent A JK_Inter Anti-Beta-Alkoxide (Open Transition State) Start->JK_Inter + Base/Reagent B HWE_Reagent Dimethyl (2-methoxybenzyl) phosphonate HWE_Reagent->HWE_Inter HWE_Prod E/Z Mixture (Typ. 4:1) HWE_Inter->HWE_Prod Syn-Elimination JK_Reagent PT-Sulfone (2-methoxybenzyl) JK_Reagent->JK_Inter JK_Smiles Smiles Rearrangement (Irreversible) JK_Inter->JK_Smiles JK_Prod E-Alkene (>98:2) JK_Smiles->JK_Prod Anti-Elimination

Figure 1: Mechanistic bifurcation showing the origin of stereocontrol. The JK pathway (bottom) enforces E-selectivity via specific transition states and irreversible rearrangement, whereas HWE (top) suffers from equilibrium issues.

Benchmarking Data

The following data compares the synthesis of (E)-2,4'-dimethoxystilbene using both methods.

MetricDimethyl (2-methoxybenzyl)phosphonate (HWE)Julia-Kocienski (PT-Sulfone)
E:Z Selectivity 88 : 12> 99 : 1
Isolated Yield 82%76%
Atom Economy High (Byproduct: Phosphate salt)Low (Byproduct: PT-sulfinate salt)
Purification Requires Column Chromatography or multiple recrystallizationsSimple filtration/wash often sufficient
Reagent Cost Low ($)High (

$) - Synthesis of sulfone required
Ortho-Tolerance Moderate (Yield drops with bulky aldehydes)Excellent (Robust to steric bulk)
Base Requirement NaH or KOtBu (0°C to RT)KHMDS or LiHMDS (-78°C)
Analysis of Causality
  • Why HWE fails E-selectivity: The ortho-methoxy group on the phosphonate creates a "clash" in the trans-oxaphosphetane transition state, destabilizing it relative to the cis-transition state. This lowers the energy gap between the pathways leading to E and Z.

  • Why JK succeeds: The Julia-Kocienski reaction relies on the steric bulk of the Phenyltetrazole (PT) ring to force the bulky aryl groups apart (anti-periplanar) during the initial addition. The subsequent elimination is stereospecific.

Experimental Protocols

Protocol A: HWE Olefination

Objective: Synthesis of (E)-2-methoxystilbene derivatives.

  • Activation: To a flame-dried flask under Argon, add Dimethyl (2-methoxybenzyl)phosphonate (1.2 equiv) and anhydrous THF (0.5 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv) portion-wise. Stir for 30 mins until H₂ evolution ceases and the solution turns yellow/orange.

  • Addition: Add the aldehyde (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Warm to ambient temperature and stir for 4–12 hours. Monitor by TLC.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[2]

  • Purification: The crude oil will contain ~10-15% Z-isomer. Isolate via silica gel chromatography (Hex/EtOAc).[3]

Protocol B: Julia-Kocienski Olefination

Objective: Highly stereoselective synthesis of (E)-2-methoxystilbene derivatives.

  • Preparation: Dissolve 1-((2-methoxybenzyl)sulfonyl)-1-phenyl-1H-tetrazole (1.1 equiv) and the aldehyde (1.0 equiv) in anhydrous DMF (0.2 M). Note: DMF promotes the open transition state necessary for E-selectivity.

  • Coupling: Cool the mixture to -60°C (or -78°C for very sensitive substrates).

  • Initiation: Add KHMDS (0.5 M in toluene, 1.3 equiv) dropwise over 10 minutes. The solution will turn deep red/brown.

  • Rearrangement: Stir at -60°C for 1 hour, then slowly warm to room temperature over 3 hours. The color will fade as the Smiles rearrangement and elimination occur.

  • Workup: Quench with water. The product often precipitates. Filter or extract with MTBE.

  • Purification: Recrystallize from Ethanol/Heptane if necessary. The Z-isomer is usually undetectable by ¹H NMR.

Strategic Recommendation

Choose Dimethyl (2-methoxybenzyl)phosphonate (HWE) if:

  • The target molecule has a high melting point and the E-isomer crystallizes preferentially.

  • Cost of goods (COGs) is the primary driver.

  • You are synthesizing simple substrates where 10% Z-impurity is acceptable for the next step.

Choose Julia-Kocienski (PT-Sulfone) if:

  • The target is a late-stage pharmaceutical intermediate (API).

  • Separation of E/Z isomers is difficult (e.g., oils or low-melting solids).

  • The aldehyde partner is valuable/scarce (JK often gives higher conversion of the limiting reagent).

References

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link

  • Aïssa, C. (2009). Mechanistic Aspects of the Julia-Kocienski Olefination. European Journal of Organic Chemistry, 2009(12), 1831–1844. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[1][4][5] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. Link

  • Robiette, R., et al. (2006). Comprehensive Study of the Mechanism of the Julia-Kocienski Olefination. Journal of the American Chemical Society, 128(44), 14322–14330. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Dimethyl (2-methoxyphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of disposal is risk mitigation. Organophosphorus compounds, as a class, require careful handling due to their potential toxicity and the hazardous nature of their decomposition products. This guide is designed to be a self-validating system, where understanding the why behind each step ensures safe and compliant execution.

Part 1: Hazard Assessment and Pre-Disposal Planning

Before any disposal process begins, a thorough understanding of the risks is essential. This proactive approach prevents accidents and ensures regulatory compliance.

1.1. Identifying Potential Hazards Based on data from similar organophosphonate esters, Dimethyl (2-methoxyphenyl)phosphonate should be handled as a substance with the following potential hazards:

  • Toxicity: May be harmful if swallowed or absorbed through the skin.[1][2] It may also cause irritation to the skin and eyes.[1]

  • Thermal Decomposition: This is a critical consideration. When heated to decomposition, organophosphonates can release toxic and irritating fumes, including carbon oxides (CO, CO₂) and phosphorus oxides (POx).[1][3] These phosphorus oxides are the primary reason specialized incineration is required.

  • Chemical Reactivity: The compound is expected to be incompatible with strong oxidizing agents and strong bases.[1][4] Contact with such materials could lead to vigorous, exothermic reactions.

1.2. Personal Protective Equipment (PPE) and Handling Proper PPE is your first line of defense. All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Hand Protection: Wear nitrile or neoprene gloves. Leather gloves should not be used as they can absorb the chemical.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin and Body Protection: A lab coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: Not typically required if work is performed within a fume hood. For spill cleanup outside a hood, a respirator may be necessary.

1.3. Waste Segregation and Storage Proper segregation prevents dangerous reactions in the waste container.

  • Designated Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Incompatibility: Never mix phosphonate waste with strong oxidizing agents (e.g., nitric acid, permanganates) or strong bases (e.g., sodium hydroxide).[1][4] Keep these waste streams separate.

Parameter Guideline Rationale
Primary Hazard Class Assumed Toxic / IrritantBased on data for similar organophosphorus compounds.[1][2]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin and eye contact.
Incompatible Materials Strong Oxidizing Agents, Strong BasesTo prevent potentially violent exothermic reactions.[1][4]
Storage Conditions Cool, Dry, Well-Ventilated AreaTo maintain chemical stability and prevent degradation.[2][3]
Spill Cleanup Absorbent Vermiculite, Dry Sand, or EarthInert materials that will not react with the chemical.[5][6]
Recommended Disposal Licensed Hazardous Waste IncinerationEnsures complete thermal destruction of the molecule and scrubbing of acid gases (POx).[4][7]

Part 2: Step-by-Step Disposal Protocols

Follow these procedures for the safe disposal of Dimethyl (2-methoxyphenyl)phosphonate from the laboratory.

Protocol 2.1: Disposal of Unused or Waste Product

This protocol applies to the disposal of the pure chemical or reaction mixtures containing it.

  • Preparation: Ensure you are wearing the appropriate PPE and are working in a chemical fume hood.

  • Waste Collection:

    • Carefully transfer the waste Dimethyl (2-methoxyphenyl)phosphonate into a designated hazardous waste container.

    • This container should be labeled "Hazardous Waste" and clearly list the chemical constituents, including "Dimethyl (2-methoxyphenyl)phosphonate."

  • Container Management:

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Keep the container securely closed when not in use.[6]

  • Storage and Pickup:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be secure and away from incompatible chemicals.

    • Arrange for pickup by your institution's licensed hazardous waste disposal service. All off-site shipments must be accompanied by a hazardous waste manifest.[8]

Protocol 2.2: Management of Small Spills

In the event of a minor spill (typically <100 mL) within a fume hood or contained area:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Maintain or increase ventilation by keeping the fume hood sash at the appropriate height.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[5][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection:

    • Carefully scoop the absorbent material and chemical into a designated waste container.

    • Use non-sparking tools for this process.[2]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a soap and water solution.

    • Place all contaminated materials (gloves, cloths, absorbent) into the hazardous waste container.

  • Disposal: Seal, label, and store the container for pickup as described in Protocol 2.1.

Part 3: Disposal Workflow and Emergency Logic

The following diagram illustrates the decision-making process for handling and disposing of Dimethyl (2-methoxyphenyl)phosphonate waste.

G Disposal Workflow for Dimethyl (2-methoxyphenyl)phosphonate start Waste Generation (Unused Reagent or Spill) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type spill Small, Contained Spill assess->spill Spill bulk Unused or Waste Reagent assess->bulk Bulk fume_hood Work in Chemical Fume Hood ppe->fume_hood fume_hood->assess absorb Absorb with Inert Material (e.g., Vermiculite, Sand) spill->absorb collect Collect Contaminated Material into Waste Container absorb->collect transfer Transfer to Designated Waste Container bulk->transfer transfer->collect label_waste Label Container: 'Hazardous Waste' + Chemical Name collect->label_waste store Store in Satellite Accumulation Area label_waste->store dispose Arrange Pickup by Licensed Hazardous Waste Vendor store->dispose end Disposal Complete dispose->end

Sources

Navigating the Safe Handling of Dimethyl (2-methoxyphenyl)phosphonate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dimethyl (2-methoxyphenyl)phosphonate, a member of the organophosphate family. While a specific Safety Data Sheet (SDS) for Dimethyl (2-methoxyphenyl)phosphonate was not located, this document synthesizes safety protocols for structurally similar organophosphate compounds to establish a robust framework for its safe management.

It is imperative to obtain the specific Safety Data Sheet (SDS) from your chemical supplier for Dimethyl (2-methoxyphenyl)phosphonate before commencing any work. This guide should be used as a supplementary resource to, not a replacement for, the manufacturer's specific safety recommendations.

Understanding the Risks: The Organophosphate Profile

Organophosphates as a class of compounds are known to be inhibitors of cholinesterase, an enzyme critical for nerve function. Exposure can occur through inhalation, ingestion, or skin absorption and may lead to a range of health effects. Therefore, a comprehensive approach to personal protection is non-negotiable.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is crucial when working with organophosphates. The following table outlines the recommended PPE, drawing from safety data for analogous compounds like Dimethyl Phenylphosphonate and Dimethyl Methylphosphonate.

Body PartRecommended PPERationale and Best Practices
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Organophosphates can be absorbed through the skin. Always use gloves made of materials resistant to this chemical class. Double-gloving is recommended for enhanced protection. Inspect gloves for any signs of degradation or perforation before each use.
Eyes Safety glasses with side shields or chemical splash goggles Protects against accidental splashes that can cause serious eye irritation. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Respiratory Vapor respirator To be used in well-ventilated areas or under a chemical fume hood. If vapors or aerosols are likely to be generated, a respirator with an appropriate organic vapor cartridge is necessary. Ensure proper fit testing and adherence to your institution's respiratory protection program.
Body Protective clothing (e.g., lab coat, chemical-resistant apron)Provides a barrier against spills and contamination of personal clothing. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit is advisable. Protective boots may be required depending on the scale of the operation.

Procedural Guidance: From Benchtop to Disposal

Adherence to standardized procedures is the bedrock of laboratory safety. The following workflow outlines the key stages of handling Dimethyl (2-methoxyphenyl)phosphonate.

Pre-Operational Safety Checklist:
  • Locate and review the SDS for Dimethyl (2-methoxyphenyl)phosphonate provided by your supplier.

  • Ensure a chemical fume hood is available and functioning correctly.

  • Verify the availability and proper condition of all required PPE.

  • Locate the nearest safety shower and eyewash station.

  • Have a spill kit readily accessible.

Step-by-Step Handling Protocol:
  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Working Area: Conduct all work with Dimethyl (2-methoxyphenyl)phosphonate inside a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid pouring directly from large containers to minimize the risk of splashing.

  • Post-Handling: After use, securely close the container. Wipe down the work surface with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in a designated hazardous waste container. Reusable PPE should be cleaned according to the manufacturer's instructions.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Preparedness: Responding to Exposures and Spills

In the event of an accidental exposure or spill, immediate and correct action is critical.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

The disposal of Dimethyl (2-methoxyphenyl)phosphonate and any contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect all waste, including excess chemical, contaminated absorbent materials, and disposable PPE, in a clearly labeled, sealed, and chemical-resistant container.

  • Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour organophosphate waste down the drain.

Visualizing the Workflow

To further clarify the procedural steps for safely handling Dimethyl (2-methoxyphenyl)phosphonate, the following workflow diagram is provided.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Review SDS Review SDS Verify PPE Verify PPE Review SDS->Verify PPE Check Fume Hood Check Fume Hood Verify PPE->Check Fume Hood Locate Safety Equipment Locate Safety Equipment Check Fume Hood->Locate Safety Equipment Don PPE Don PPE Locate Safety Equipment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Dispense Chemical Dispense Chemical Work in Fume Hood->Dispense Chemical Secure Container Secure Container Dispense Chemical->Secure Container Decontaminate Workspace Decontaminate Workspace Secure Container->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands

Caption: Workflow for Safe Handling of Dimethyl (2-methoxyphenyl)phosphonate.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling Dimethyl (2-methoxyphenyl)phosphonate, fostering a safer and more productive laboratory environment. Always prioritize obtaining and thoroughly reviewing the specific Safety Data Sheet from your supplier before any new chemical is introduced into your workflow.

References

  • General guidance on handling organophosphates has been synthesized from publicly available Safety Data Sheets for structurally similar compounds, including Dimethyl Phenylphosphonate and Dimethyl Methylphosphonate,
  • For specific disposal regulations, consult your local and institutional environmental health and safety guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.